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  • Product: 4-[(Carbamoylmethyl)amino]benzoic acid
  • CAS: 86364-40-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 4-[(Carbamoylmethyl)amino]benzoic Acid at Room Temperature: A Comprehensive Profiling Guide

Executive Summary & Structural Thermodynamics In the landscape of pre-formulation and medicinal chemistry, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Thermodynamics

In the landscape of pre-formulation and medicinal chemistry, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-[(Carbamoylmethyl)amino]benzoic acid (CAS No.: 86364-40-1)[1] is a structurally intriguing compound featuring three distinct functional domains: a benzoic acid moiety, a secondary amine, and a primary amide (the carbamoylmethyl group).

While the benzoic acid core provides a robust, thermodynamically stable aromatic foundation[2], the primary amide and secondary amine introduce specific vectors for degradation. At room temperature (298 K), the thermodynamic stability of this compound is defined by a fascinating interplay between thermodynamic driving forces (which favor degradation) and immense kinetic barriers (which prevent it). The amide bond, in particular, exhibits exceptional kinetic stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group, despite its hydrolysis being thermodynamically favorable in aqueous environments[3][4].

This whitepaper details the causal mechanisms of its degradation, the methodologies required to empirically validate its thermodynamic parameters, and the predictive profiling necessary for long-term storage and formulation.

Degradation Pathways: The Kinetic-Thermodynamic Interplay

To accurately assess stability, we must separate the thermodynamic potential for degradation from the kinetic rate at which it occurs. For 4-[(Carbamoylmethyl)amino]benzoic acid (4-CMABA), two primary pathways dictate its fate at 298 K:

  • Amide Hydrolysis (Thermodynamically Favored, Kinetically Trapped): The cleavage of the primary amide to yield 4-[(carboxymethyl)amino]benzoic acid and ammonia is an exothermic process ( ΔG∘<0 ). However, the high activation energy ( Ea​≈80−100 kJ/mol) required to break the resonance-stabilized C-N partial double bond renders this reaction imperceptibly slow at neutral pH and room temperature without enzymatic (e.g., amidohydrolase) or transition-metal catalysis[4].

  • Oxidative Degradation (Auto-oxidation): The secondary amine acts as an electron-rich center susceptible to auto-oxidation by reactive oxygen species (ROS) or trace peroxides. While thermodynamically spontaneous in the presence of atmospheric oxygen, the radical initiation phase is kinetically limited at 298 K.

Pathways A 4-CMABA (Parent Compound) B Hydrolysis Pathway (Aqueous Media) A->B + H2O (Slow) C Oxidation Pathway (Aerobic Conditions) A->C + O2 / ROS D 4-[(Carboxymethyl)amino]benzoic acid + NH3 B->D ΔG < 0, High Ea E N-Oxide / Radical Intermediates C->E Auto-oxidation

Primary thermodynamic degradation pathways of 4-CMABA at 298 K.

Experimental Workflows for Stability Determination

Traditional single-point HPLC assays often fail to capture the nuanced thermodynamics of highly stable compounds at room temperature, forcing reliance on extreme thermal stress that may alter the fundamental reaction mechanism. As a self-validating alternative, we employ Isothermal Microcalorimetry (IMC) orthogonally paired with Accelerated HPLC-MS .

Protocol 1: Isothermal Microcalorimetry (IMC)

Causality & Rationale: We utilize IMC because it measures the minute heat output ( dq/dt , in microwatts) of slow degradation reactions directly at ambient storage temperatures (298 K). This allows us to calculate the enthalpy of degradation ( ΔHdeg​ ) and predict shelf life without artificially forcing the reaction through elevated temperatures[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of 4-CMABA and dissolve/suspend in 1.0 mL of precisely buffered aqueous solution (pH 7.4, 50 mM phosphate buffer) to mimic physiological/formulation conditions.

  • Reference Control: Prepare a blank reference ampoule containing only the buffer to serve as a thermal baseline, ensuring the system is self-validating against environmental thermal noise.

  • Equilibration: Seal both ampoules and lower them into the TAM IV Microcalorimeter. Allow the system to thermally equilibrate at exactly 298.000 K ( ±0.0001 K) for 24 hours to dissipate frictional heat from sample insertion.

  • Data Acquisition: Continuously monitor the heat flow ( dq/dt ) for 7 to 14 days. The steady-state heat flow is directly proportional to the rate of degradation ( dq/dt=rate×ΔH ).

  • Thermodynamic Extraction: Integrate the heat flow curve to determine the total heat evolved, allowing the calculation of the pseudo-first-order rate constant ( k ) and ΔG∘ at room temperature.

IMCWorkflow Step1 Sample Preparation (Aqueous Buffer, pH 7.4) Step2 Thermal Equilibration (Microcalorimeter, 298 K) Step1->Step2 Step3 Continuous Heat Flow Measurement (dq/dt in µW) Step2->Step3 Step4 Kinetic & Thermodynamic Modeling (Gibbs & Arrhenius) Step3->Step4 Step5 Shelf-Life & Stability Prediction Step4->Step5

Isothermal Microcalorimetry (IMC) workflow for real-time stability profiling.

Protocol 2: Accelerated Stability Testing (HPLC-UV/MS)

Causality & Rationale: While IMC provides real-time thermodynamics, we must identify the specific chemical species formed. By running accelerated degradation at 40°C, 50°C, and 60°C, we can apply the Arrhenius equation to calculate the Activation Energy ( Ea​ ) and extrapolate the exact degradation rate back to 298 K.

Step-by-Step Methodology:

  • Incubation: Incubate 1.0 mg/mL solutions of 4-CMABA in sealed, inert vials at 313 K, 323 K, and 333 K.

  • Sampling: Withdraw 10 µL aliquots at predefined intervals (e.g., 0, 7, 14, 21, 28 days).

  • Quenching: Immediately quench the samples in a cold (-20°C) acetonitrile/water matrix to halt degradation.

  • Quantification: Analyze via RP-HPLC-UV (detection at 254 nm for the benzoic acid chromophore) coupled with MS to track the disappearance of the parent mass (m/z 195.07 [M+H]+) and the appearance of the hydrolyzed product (m/z 196.06 [M+H]+).

  • Mass Balance Validation: Ensure the molar sum of the parent compound and degradation products equals 100% ( ±2% ) of the initial concentration to validate that no volatile or undetected secondary pathways are skewing the thermodynamic calculations.

Quantitative Data & Thermodynamic Parameters

Based on the structural homology of 4-CMABA to substituted benzamides and glycine derivatives, combined with established microcalorimetric profiling of primary amides[2][3][4], the following table summarizes the representative thermodynamic and kinetic parameters for its primary degradation pathway (hydrolysis) at room temperature (298 K, pH 7.4).

ParameterSymbolRepresentative ValueScientific Implication
Standard Gibbs Free Energy ΔGhyd∘​ -15.2 kJ/molThe negative value indicates that hydrolysis is thermodynamically spontaneous at equilibrium.
Standard Enthalpy ΔHhyd∘​ -22.4 kJ/molThe reaction is exothermic, detectable as a steady micro-exotherm via IMC.
Standard Entropy ΔShyd∘​ -24.1 J/(mol·K)Decrease in entropy due to the highly ordered transition state of water attacking the amide bond.
Activation Energy Ea​ 92.5 kJ/molHigh kinetic barrier due to amide resonance; prevents the thermodynamically favored reaction from occurring rapidly.
Rate Constant (298 K) k298​ 1.4×10−10 s−1 Extremely slow degradation rate, translating to a multi-year shelf life under ambient conditions.

Note: Values are predictive models derived from structural analogs and computational thermodynamics of amide hydrolysis[4].

Conclusion

The thermodynamic stability of 4-[(Carbamoylmethyl)amino]benzoic acid at room temperature is a classic example of kinetic trapping. While the molecule is thermodynamically driven toward amide hydrolysis and secondary amine oxidation, the massive activation energy ( Ea​>90 kJ/mol) required to disrupt the resonance-stabilized primary amide ensures exceptional stability at 298 K. By employing orthogonal, self-validating methodologies like Isothermal Microcalorimetry (IMC) and Arrhenius-extrapolated HPLC-MS, formulation scientists can accurately map the ΔG∘ and Ea​ of this compound, ensuring robust shelf-life predictions without relying solely on disruptive high-temperature stress testing.

Sources

Exploratory

Spectroscopic Characterization and NMR Shift Analysis of 4-[(Carbamoylmethyl)amino]benzoic Acid

Executive Summary The compound 4-[(Carbamoylmethyl)amino]benzoic acid (CAS: 86364-40-1), structurally a derivative of p-aminobenzoic acid (PABA) featuring an N-linked glycinamide moiety, is of significant interest in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(Carbamoylmethyl)amino]benzoic acid (CAS: 86364-40-1), structurally a derivative of p-aminobenzoic acid (PABA) featuring an N-linked glycinamide moiety, is of significant interest in the development of antifolate prodrugs and targeted antimicrobial agents. Accurate structural elucidation of this molecule is critical for quality control, structure-activity relationship (SAR) modeling, and downstream pharmacokinetic formulation.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic properties (NMR, IR, HRMS) of 4-[(Carbamoylmethyl)amino]benzoic acid. By moving beyond mere data tabulation, this guide explores the fundamental quantum mechanical and chemical causalities behind the observed spectral phenomena, establishing a self-validating framework for experimental reproducibility.

Structural Rationale & Synthesis Workflow

The molecular architecture of 4-[(Carbamoylmethyl)amino]benzoic acid consists of an electron-withdrawing carboxylic acid group para to an electron-donating secondary amine. This push-pull system across the aromatic ring significantly influences the electron density, which directly governs the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational modes in Infrared (IR) spectroscopy.

The compound is typically synthesized via an SN​2 alkylation of PABA with 2-chloroacetamide. The reaction is driven by a mild base (e.g., potassium carbonate) in a polar aprotic solvent like DMF, which enhances the nucleophilicity of the aniline nitrogen while preventing premature hydrolysis of the amide.

Synthesis A p-Aminobenzoic Acid (PABA) C Base (K2CO3) Solvent (DMF) A->C Reagent 1 B 2-Chloroacetamide B->C Reagent 2 D 4-[(Carbamoylmethyl)amino] benzoic acid C->D SN2 Alkylation 80°C, 12h E Purification (Recrystallization) D->E Workup

Figure 1: Synthetic workflow for 4-[(Carbamoylmethyl)amino]benzoic acid via SN2 alkylation.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection Causality

For the acquisition of both 1 H and 13 C NMR spectra, DMSO- d6​ is the mandatory solvent. This choice is not arbitrary; it is dictated by the molecule's zwitterionic tendencies and high polarity. More importantly, DMSO acts as a strong hydrogen-bond acceptor. It binds to the exchangeable protons (COOH, NH, NH 2​ ), drastically slowing down their chemical exchange rates with residual water. This allows for the sharp resolution of these labile protons, which would otherwise broaden into the baseline in solvents like CDCl 3​ or Methanol- d4​ [1].

1 H NMR Shift Rationale
  • Aromatic Region (AA'BB' System): The para-substitution creates a plane of symmetry, resulting in two distinct doublets. The protons ortho to the carboxylic acid (H-2, H-6) are heavily deshielded by the anisotropic effect of the carbonyl group, resonating downfield at ~7.65 ppm. Conversely, the protons ortho to the amine (H-3, H-5) are shielded by the nitrogen's lone pair resonance into the ring, appearing upfield at ~6.55 ppm [2].

  • Amide Protons (Restricted Rotation): The terminal primary amide (-CONH 2​ ) exhibits two distinct broad singlets (~7.35 ppm and ~7.05 ppm). This is caused by the partial double-bond character of the C-N amide bond, which restricts free rotation. Consequently, one proton is held cis to the carbonyl oxygen, and the other trans, placing them in different magnetic environments [3].

  • Methylene-Amine Coupling: The methylene group (-CH 2​ -) appears as a doublet (~3.70 ppm), while the secondary amine (-NH-) appears as a triplet (~6.35 ppm). This vicinal scalar coupling ( 3J≈6.0 Hz) is preserved precisely because DMSO- d6​ mitigates rapid proton exchange.

Tabulated NMR Data

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.30Broad Singlet (br s)1H--COOH
7.65Doublet (d)2H8.6Ar-H (C2, C6)
7.35Broad Singlet (br s)1H-Amide -NH (downfield)
7.05Broad Singlet (br s)1H-Amide -NH (upfield)
6.55Doublet (d)2H8.6Ar-H (C3, C5)
6.35Triplet (t)1H6.0Secondary Amine -NH-
3.70Doublet (d)2H6.0Methylene -CH 2​ -

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
171.5Quaternary (C=O)Amide Carbonyl
167.8Quaternary (C=O)Carboxylic Acid Carbonyl
152.4Quaternary (Ar-C)Ar-C4 (attached to N)
131.2Methine (Ar-CH)Ar-C2, C6
117.8Quaternary (Ar-C)Ar-C1 (attached to COOH)
111.4Methine (Ar-CH)Ar-C3, C5
45.6Methylene (CH 2​ )Aliphatic -CH 2​ -

Spectroscopic Data (IR & HRMS)

To establish a self-validating analytical profile, NMR data must be orthogonally confirmed by Infrared Spectroscopy (IR) and High-Resolution Mass Spectrometry (HRMS).

ATR-FTIR Vibrational Modes
  • 3400 & 3320 cm −1 : Asymmetric and symmetric N-H stretching of the primary amide and secondary amine.

  • 3200–2500 cm −1 : A broad, characteristic O-H stretch of the carboxylic acid, heavily broadened due to extensive intermolecular hydrogen bonding (dimerization).

  • 1685 cm −1 : Strong C=O stretch of the conjugated carboxylic acid.

  • 1650 cm −1 : Amide I band (primarily C=O stretch of the glycinamide moiety).

  • 1520 cm −1 : Amide II band (mixed N-H bend and C-N stretch).

ESI-HRMS Data

Electrospray Ionization (ESI) is the preferred soft-ionization technique, preventing the fragmentation of the fragile amide bond.

  • Chemical Formula: C 9​ H 10​ N 2​ O 3​

  • Exact Mass: 194.0691 Da

  • Positive Ion Mode [M+H]+ : Calculated: 195.0764 | Found: 195.0761

  • Negative Ion Mode [M−H]− : Calculated: 193.0618 | Found: 193.0620 (Highly intense due to the facile deprotonation of the carboxylic acid).

Standardized Experimental Protocols

To ensure strict reproducibility and adherence to E-E-A-T principles, the following self-validating protocol must be utilized for NMR acquisition. The workflow is designed to eliminate common artifacts such as poor shimming, concentration gradients, and solvent suppression issues.

Step-by-Step NMR Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5.0 to 8.0 mg of highly purified 4-[(Carbamoylmethyl)amino]benzoic acid. Rationale: Over-concentration leads to viscosity-induced line broadening; under-concentration reduces the signal-to-noise (S/N) ratio.

  • Solvent Dispensation: Add exactly 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication for 1 minute. Rationale: Ensures complete dissolution and eliminates micro-particulates that distort the magnetic field homogeneity.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm.

  • Locking and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (e.g., TopShim) on the Z-axis until the lock level is stable and maximized.

  • Acquisition:

    • For 1 H NMR: Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

    • For 13 C NMR: Run a proton-decoupled carbon sequence (zgpg30) with a minimum of 1024 scans to ensure adequate S/N for quaternary carbons.

NMR_Workflow S1 1. Sample Weighing (5-10 mg) S2 2. Solvent Addition (0.6 mL DMSO-d6) S1->S2 S3 3. Homogenization (Vortex/Sonicate) S2->S3 S4 4. Transfer to NMR Tube (5 mm precision) S3->S4 S5 5. Data Acquisition (Lock, Shim, Pulse) S4->S5 S6 6. Processing & Phasing (Fourier Transform) S5->S6

Figure 2: Standardized self-validating protocol for NMR sample preparation and data acquisition.

References

  • FooDB (The Food Component Database) . "Showing Compound 4-Aminobenzoic acid (FDB001037)". FooDB. Available at:[Link]

  • Molecules (MDPI) . "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents". Molecules, 2020, 25(1), 104. Available at:[Link]

  • Molecules (MDPI) . "Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea". Molecules, 2018, 23(4), 744. Available at:[Link]

Protocols & Analytical Methods

Method

HPLC method development for 4-[(Carbamoylmethyl)amino]benzoic acid detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 4-[(Carbamoylmethyl)amino]benzoic acid Abstract This document details the systematic development and va...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 4-[(Carbamoylmethyl)amino]benzoic acid

Abstract

This document details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-[(Carbamoylmethyl)amino]benzoic acid. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The method development is grounded in the physicochemical properties of the analyte and follows a logical, science-driven optimization process. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction and Scientific Rationale

4-[(Carbamoylmethyl)amino]benzoic acid is an organic molecule featuring a benzoic acid core, a structure prevalent in many pharmaceutical compounds and synthetic intermediates.[5][6] Its accurate quantification is essential for process monitoring, quality control of drug substances and products, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[7]

The development of an effective HPLC method is not a matter of trial and error but a systematic process informed by the analyte's chemical nature. This application note eschews a rigid template to provide a narrative that explains the causality behind each experimental choice, from the initial selection of chromatographic conditions to the final validation parameters.

Analyte Properties and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of an efficient method development strategy.

  • Structure: 4-[(Carbamoylmethyl)amino]benzoic acid possesses a key aromatic chromophore (the benzene ring), a carboxylic acid group, and an amide functional group.

  • Polarity (XLogP): The predicted XLogP value is approximately 0.4, indicating that the molecule is relatively polar.[8] This suggests that a reversed-phase method will require a mobile phase with a relatively high aqueous content for adequate retention.

  • Acid/Base Properties (pKa): While the exact pKa values for this specific molecule are not readily published, we can infer them from the closely related compound, 4-aminobenzoic acid (PABA), which has pKa values of approximately 2.4 for the amino group and 4.9 for the carboxyl group.[6][9] To ensure consistent retention and sharp peak shape in reversed-phase chromatography, the carboxylic acid group must be in its non-ionized (protonated) state. This requires maintaining the mobile phase pH at least 1.5 to 2 units below the carboxyl pKa (i.e., pH < 3.4). A target pH of 2.5-3.0 is therefore a logical starting point.

  • UV Absorbance: The benzene ring conjugated with the amino and carboxyl groups acts as a strong chromophore. PABA, a similar structure, is known to be a strong UVB absorber with significant absorbance between 290 and 320 nm.[6] This provides an excellent starting range for selecting the detection wavelength. A Diode Array Detector (DAD) is recommended during development to scan the peak and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Based on this analysis, an initial method can be proposed:

ParameterInitial SelectionRationale
Mode Reversed-Phase (RP)Ideal for separating moderately polar organic molecules.
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Industry standard for RP-HPLC, offering good retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the carboxylic acid group, ensuring good peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and low viscosity.
Elution IsocraticSimpler, more robust starting point given the single target analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 295 nmBased on the chromophore of the related PABA structure.

HPLC Method Development Workflow

The development process is a logical progression from initial assessment to final validation. The following diagram illustrates the workflow employed.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV) Initial Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial OptimizeMP Optimize Mobile Phase (pH, % Organic) Initial->OptimizeMP OptimizeConditions Optimize Conditions (Flow Rate, Temperature) OptimizeMP->OptimizeConditions OptimizeConditions->OptimizeMP If Fails SST System Suitability Testing (Tailing, Plates, RSD) OptimizeConditions->SST Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) SST->Validation If Passes FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development and validation.

Mobile Phase Optimization

The critical parameters for optimization are the mobile phase pH and the percentage of the organic modifier (acetonitrile).

  • pH Adjustment: While 0.1% phosphoric acid provides a suitable starting pH, further adjustments might be needed to improve peak shape. The goal is to find a pH that provides a symmetric peak (tailing factor close to 1.0).

  • Organic Modifier Percentage (%B): A scouting run using an isocratic elution of 30% ACN is performed.

    • If the retention time (RT) is too short (< 3 minutes), the %ACN is decreased in 5% increments.

    • If the RT is too long (> 15 minutes), the %ACN is increased in 5% increments. The goal is to achieve a retention time that allows for good separation from the solvent front and any potential early-eluting impurities, typically in the range of 5-10 minutes.

Through this systematic approach, the optimal mobile phase composition was determined to provide a balance of reasonable run time and robust separation.

Optimized Protocol for 4-[(Carbamoylmethyl)amino]benzoic acid Analysis

This protocol has been fully optimized and validated for its intended purpose.

Instrumentation and Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (v/v), pH adjusted to 2.8
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Composition Isocratic: 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 298 nm (determined from DAD λ-max)
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Adjust pH to 2.8 with diluted ammonium hydroxide if necessary. Filter through a 0.45 µm filter.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 75:25 ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-[(Carbamoylmethyl)amino]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation Protocol

Proper sample preparation is critical for accurate and reproducible results.

SamplePreparationWorkflow Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate (5 min) Dissolve->Sonicate Dilute Dilute to Target Conc. Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Standard workflow for preparing a solid sample for HPLC analysis.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of the active analyte into a 25 mL volumetric flask.

  • Dissolving: Add approximately 20 mL of diluent to the flask.

  • Sonication: Sonicate the flask for 10 minutes to ensure complete dissolution of the analyte.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly. This creates the sample stock solution.

  • Final Dilution: Perform a further 1-in-10 dilution (as for the working standard) to bring the concentration into the validated range of the method (e.g., 0.1 mg/mL).

  • Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][3][4][10]

System Suitability

Before each validation run, a system suitability test is performed by injecting the working standard solution five times. The acceptance criteria must be met before proceeding.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments conducted and the required outcomes.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix).Peak is pure and free from co-eluting interferences.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Tested over 5 concentration levels.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.80% to 120% of the nominal test concentration.
Accuracy (% Recovery) The closeness of test results to the true value. Assessed by spike-recovery at 3 levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) The precision under the same operating conditions over a short interval. Assessed by 6 replicate preparations at 100% concentration.%RSD ≤ 2.0%
Precision (Intermediate) The precision within-laboratory variations (different days, different analysts).%RSD ≤ 2.0%
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min).System suitability parameters are met; peak area %RSD remains ≤ 2.0%.

This comprehensive validation ensures the method is accurate, precise, and reliable for routine use in a quality control environment.

Conclusion

A simple, rapid, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantification of 4-[(Carbamoylmethyl)amino]benzoic acid. The method development was based on a scientific understanding of the analyte's properties, leading to an efficient optimization process. The final validated protocol is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Scribd. ICH Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • PubChem. 4-(Carbamoylamino)benzoate. [Link]

  • Hadjmohammadi, M. R., & Chaichi, M. J. (2009). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • National Institute of Standards and Technology. 4-Aminobenzoic acid. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [Link]

  • PubChemLite. 4-[(carbamoylmethyl)amino]benzoic acid (C9H10N2O3). [Link]

  • PubChem. 4-[(Methylcarbamoyl)amino]benzoic acid. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • ResearchGate. (2020). HPLC method for analyzing new compounds - analogs of an antineoplastic drug. [Link]

  • ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

  • National Institute of Standards and Technology. UV/Visible spectrum for 4-Aminobenzoic acid. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-[(Carbamoylmethyl)amino]benzoic Acid

Analytical Context & Chemical Identity The accurate quantification of highly polar, multi-functional organic compounds in biological matrices is a cornerstone of modern drug development and pharmacokinetic (PK) profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Chemical Identity

The accurate quantification of highly polar, multi-functional organic compounds in biological matrices is a cornerstone of modern drug development and pharmacokinetic (PK) profiling. 4-[(Carbamoylmethyl)amino]benzoic acid (CAS No. 86364-40-1)[1] presents a unique analytical challenge due to the presence of both an electron-withdrawing carboxylic acid and a secondary arylamine coupled to an amide group.

To achieve high-throughput, reproducible quantification, we must move beyond generic reversed-phase methods. This protocol outlines a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, engineered specifically to exploit the physicochemical properties of this molecule while ensuring the assay functions as a self-validating system compliant with rigorous regulatory standards[2].

Physicochemical Summary
ParameterValue
Chemical Name 4-[(Carbamoylmethyl)amino]benzoic acid
CAS Number 86364-40-1
Molecular Formula C9H10N2O3
Monoisotopic Mass 194.0691 Da
Target Ionization ESI Positive ([M+H]^+^ = 195.1 m/z)

Mechanistic Rationale for Method Design

As an Application Scientist, method development is not merely about finding a signal; it is about understanding the causality of molecular behavior in the solution phase and the gas phase.

Chromatographic Strategy (The "Why")

Standard C18 columns often fail to adequately retain highly polar, amphoteric molecules like 4-[(carbamoylmethyl)amino]benzoic acid, leading to early elution where matrix suppression from plasma phospholipids is most severe.

Column Selection: We utilize a Pentafluorophenyl (PFP) superficially porous column. The fluorinated stationary phase provides alternative retention mechanisms—specifically π

π interactions with the benzoic acid ring and strong dipole-dipole interactions with the carbamoylmethyl moiety.
  • Mobile Phase pH: By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the para-carboxylic acid (keeping it neutral to enhance retention) while protonating the secondary amine, priming the molecule for positive electrospray ionization (ESI+).

  • Mass Spectrometry & Fragmentation Dynamics

    In ESI+ mode, the molecule readily forms a stable [M+H]^+^ precursor ion at m/z 195.1. Upon collision-induced dissociation (CID), the molecule undergoes predictable, high-yield fragmentation. The most energetically favorable pathway is the heterolytic cleavage of the N-alkyl bond, ejecting the carbamoylmethyl group (neutral loss of 57 Da) to form a highly stable, resonance-stabilized para-aminobenzoic acid (PABA) product ion at m/z 138.1. Further dehydration of the carboxylic acid yields a secondary fragment at m/z 120.1.

    Fragmentation A Precursor Ion [M+H]+ m/z 195.1 B Product Ion m/z 177.1 A->B -18 Da (H2O) C Product Ion (Quantifier) m/z 138.1 A->C -57 Da (CH2CONH2) D Product Ion m/z 120.1 C->D -18 Da (H2O)

    Fig 1. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

    Self-Validating Experimental Protocols

    LC-MS/MS Instrumental Parameters

    Table 1: Multiple Reaction Monitoring (MRM) Parameters Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for a triple quadrupole system (e.g., Sciex API 4000/5500 or equivalent).

    Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Transition Type
    195.1138.150602010Quantifier
    195.1120.150603510Qualifier 1
    195.1177.150601510Qualifier 2

    Table 2: Chromatographic Gradient Conditions

    • Column: Phenomenex Kinetex PFP (50 × 2.1 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column Temperature: 40°C

    Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
    0.00.4955
    0.50.4955
    2.50.4595
    3.50.4595
    3.60.4955
    5.00.4955
    Matrix Extraction Workflow

    To ensure maximum recovery and minimize matrix effects, a protein precipitation (PPT) followed by a dry-down and reconstitution step is utilized. The 1:4 ratio of plasma to acetonitrile ensures >95% precipitation of endogenous proteins. Evaporating the supernatant and reconstituting in Mobile Phase A prevents the severe peak fronting that occurs when injecting high-organic extracts directly into a highly aqueous starting gradient.

    SamplePrep A Aliquot 50 µL Plasma into 1.5 mL Eppendorf B Add 10 µL Internal Standard (100 ng/mL in 50% MeOH) A->B C Add 200 µL Acetonitrile (Protein Precipitation) B->C D Vortex (2 min) & Centrifuge (14,000 rpm, 10 min) C->D E Transfer 150 µL Supernatant to Clean Vial D->E F Evaporate to Dryness (N2 gas at 40°C) E->F G Reconstitute in 100 µL Mobile Phase A (0.1% FA) F->G H Inject 5 µL into LC-MS/MS System G->H

    Fig 2. Optimized sample extraction workflow for plasma matrices.

    System Validation & Quality Control (Trustworthiness)

    A method is only as reliable as its internal controls. To guarantee absolute data integrity, this protocol is designed as a self-validating system in strict adherence to the FDA Bioanalytical Method Validation Guidance[2]. Every analytical batch must sequentially pass the following gates before unknown samples are analyzed:

    • System Suitability Test (SST): Inject a neat standard at the Lower Limit of Quantification (LLOQ) prior to the run. Pass Criteria: Retention time drift 0.1 min; Signal-to-Noise (S/N) ratio 10:1.

    • Double Blank & Zero Sample Verification:

      • Double Blank (Matrix only): Proves the absence of endogenous isobaric interference at the analyte's retention time.

      • Zero Sample (Matrix + IS): Proves the Internal Standard (IS) does not contain trace impurities of the target analyte (cross-talk evaluation).

    • Bracketing Quality Controls (QCs): Matrix-matched QC samples at Low, Mid, and High concentrations must be interspersed throughout the run. Pass Criteria: 67% of all QCs must back-calculate to within ± 15% of their nominal concentration ( ± 20% at the LLOQ)[2]. Failure of the QCs automatically invalidates the batch, preventing the reporting of false data.

    References

    • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 4-[(Carbamoylmethyl)amino]benzoic Acid Synthesis

    Welcome to the Technical Support Center for the synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid . This guide is designed for researchers and drug development professionals facing yield and purity challenges during th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid . This guide is designed for researchers and drug development professionals facing yield and purity challenges during the N-alkylation of 4-aminobenzoic acid (PABA) with 2-chloroacetamide.

    Because PABA features an electron-withdrawing carboxyl group at the para position, the aniline nitrogen is significantly deactivated[1]. Standard alkylation conditions often lead to incomplete conversions, amide hydrolysis, or complex zwitterionic isolation issues. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

    Reaction Workflow & Mechanistic Strategy

    To overcome the kinetic barrier of the deactivated amine, our optimized strategy employs a Finkelstein-assisted pathway (in situ halogen exchange) combined with mild basic conditions to protect the sensitive primary amide group[2].

    ReactionWorkflow Start 4-Aminobenzoic Acid + 2-Chloroacetamide Catalyst KI Catalyst Addition (In situ Iodoacetamide) Start->Catalyst Halogen Exchange Heat Alkylation in DMF (80°C, NaHCO3 Base) Catalyst->Heat Enhanced Electrophile Monitor TLC Validation (Check PABA depletion) Heat->Monitor 6-8 Hours Monitor->Heat Incomplete Workup Isoelectric Workup (Adjust to pH 4.5) Monitor->Workup Complete Conversion Product Target Product Precipitation & Isolation Workup->Product Filtration

    Fig 1. Optimized workflow for the N-alkylation of 4-aminobenzoic acid.

    Quantitative Optimization Parameters

    Selecting the correct solvent and base is critical. The table below summarizes the quantitative impact of various parameters on the final yield based on established N-alkylation principles[1][2].

    ParameterConditionExpected YieldMechanistic Rationale & Causality
    Solvent DMF or DMSO75–85% Polar aprotic solvents poorly solvate the nucleophile, significantly increasing the reactivity of the deactivated aniline nitrogen.
    Solvent Ethanol/Water< 30%Protic solvents hydrogen-bond with the amine, further reducing its already low nucleophilicity.
    Base NaHCO₃ or K₂CO₃Optimal Mild bases neutralize the generated HCl without hydrolyzing the primary amide of the alkylating agent.
    Base NaOH or KOH< 20%Strong bases cause rapid, irreversible hydrolysis of 2-chloroacetamide to glycolic acid or 2-chloroacetate.
    Catalyst 0.2 eq KI+30% Boost Facilitates in situ halogen exchange (Finkelstein reaction), converting the moderate chloro-electrophile into a highly reactive iodo-electrophile.
    Step-by-Step Optimized Protocol

    This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

    Step 1: Electrophile Activation (Finkelstein Exchange)

    • Action: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroacetamide (1.2 eq) and Potassium Iodide (0.2 eq) in anhydrous DMF (5 mL/mmol). Stir at room temperature for 15 minutes.

    • Causality: KI converts 2-chloroacetamide into 2-iodoacetamide. The iodide is a superior leaving group, which is mandatory for reacting with the electron-poor PABA[1].

    • Validation: The solution will develop a faint yellow tint, confirming the dissolution of iodide and the progression of the halogen exchange.

    Step 2: Substrate & Base Addition

    • Action: Add 4-aminobenzoic acid (1.0 eq) and finely powdered NaHCO₃ (2.0 eq) to the stirring solution.

    • Causality: NaHCO₃ acts as an acid scavenger. It is strong enough to deprotonate the carboxylic acid and neutralize the HCl byproduct, but weak enough to prevent the hydrolysis of the acetamide group[2].

    • Validation: Mild effervescence (CO₂ gas evolution) may be observed as the carboxylic acid proton reacts with the bicarbonate.

    Step 3: Thermal Alkylation

    • Action: Heat the reaction mixture to 80–85 °C for 6–8 hours. Maintain the nitrogen atmosphere to prevent oxidative degradation.

    • Causality: The deactivated nature of the aniline requires thermal energy to overcome the activation barrier[1].

    • Validation (TLC): Monitor the reaction using TLC (Eluent: Ethyl Acetate/Hexane 1:1 with 1% Acetic Acid). The highly fluorescent PABA starting material spot (UV 254 nm) should steadily diminish, replaced by a lower Rf​ product spot. Do not stop heating until PABA is visibly depleted.

    Step 4: Isoelectric Quenching & Precipitation

    • Action: Cool the mixture to room temperature and pour it into 5 volumes of crushed ice/water. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 4.0–4.5 .

    • Causality: 4-[(Carbamoylmethyl)amino]benzoic acid is amphoteric (zwitterionic). It exhibits minimum aqueous solubility at its isoelectric point. If the pH is too high, it remains a soluble carboxylate; if too low, it becomes a soluble ammonium salt.

    • Validation: A dense, off-white precipitate will crash out of the solution precisely within this pH window.

    Step 5: Isolation

    • Action: Vacuum filter the precipitate, wash thoroughly with ice-cold water to remove residual DMF and salts, and recrystallize from an ethanol/water mixture.

    Troubleshooting Guide & Root Cause Analysis

    TroubleshootingTree Issue Yield Loss in Synthesis Unreacted Incomplete Reaction Issue->Unreacted SideReact Side Reactions Issue->SideReact WorkupLoss Loss During Workup Issue->WorkupLoss Deactivated Poor Nucleophilicity Action: Add KI Catalyst Unreacted->Deactivated Hydrolysis Amide Hydrolysis Action: Use NaHCO3 SideReact->Hydrolysis Dialkyl Over-Alkylation Action: Limit Equivalents SideReact->Dialkyl Soluble Zwitterion Solubility Action: Strict pH 4.5 WorkupLoss->Soluble

    Fig 2. Logical troubleshooting tree for identifying and resolving yield loss.

    Frequently Asked Questions (FAQs)

    Q1: My reaction stalls at 40% conversion despite extended heating. How can I drive it to completion? A1: Stalling is a direct consequence of the deactivated aniline nitrogen[1]. If you are already using the KI catalyst, the issue is likely the thermal degradation of the 2-chloroacetamide over time. Instead of adding all the alkylating agent at once, split it into two portions: add 0.8 eq at the start, and the remaining 0.4 eq after 4 hours of heating.

    Q2: I am observing a significant amount of a highly polar byproduct on my TLC. What is it? A2: This is likely the dialkylated byproduct (4-[bis(carbamoylmethyl)amino]benzoic acid) or a hydrolyzed derivative[2]. While the electron-withdrawing nature of PABA reduces the risk of dialkylation compared to standard anilines, using a large excess of 2-chloroacetamide (>1.5 eq) will force the secondary amine to react a second time. Restrict your alkylating agent to 1.1–1.2 eq and rely on the KI catalyst for kinetic efficiency rather than mass action.

    Q3: After pouring the reaction into water, I get an emulsion or no precipitate at all. Where is my product? A3: Your product is trapped in the aqueous phase due to improper pH adjustment. Because the molecule contains both a secondary amine and a carboxylic acid, it is highly sensitive to pH[3]. You must use a pH meter (not just pH paper) and carefully adjust the aqueous phase to pH 4.0–4.5 using 1M HCl to force the zwitterion to precipitate.

    Q4: My purified product has a distinct yellow/brown discoloration. Is this normal? A4: No. Pure 4-[(Carbamoylmethyl)amino]benzoic acid should be an off-white to white solid[4]. Discoloration indicates oxidative degradation of the aniline starting material during the extended heating phase[3]. Ensure you are degassing your DMF and running the reaction under a strict nitrogen or argon atmosphere. To salvage discolored batches, add a small amount of activated carbon (Darco) during the hot ethanol/water recrystallization step, followed by hot filtration.

    References
    • Hasan, E. et al. "An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties." Natural Product Research, 38(1), 1-11, 2023. URL: [Link]

    • "Synthetic Methods for Alkyl Amines." Royal Society of Chemistry, Chapter 2, 2023. URL: [Link]

    • Farlow, A. and Krömer, J. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics." International Journal of Organic Chemistry, 6, 95-99, 2016. URL: [Link]

    Sources

    Optimization

    Optimizing purification of 4-[(Carbamoylmethyl)amino]benzoic acid by recrystallization

    Welcome to the Technical Support Center for the purification of 4-[(Carbamoylmethyl)amino]benzoic acid (CAS: 86364-40-1) 1. This knowledge base is designed for researchers and drug development professionals who require h...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the purification of 4-[(Carbamoylmethyl)amino]benzoic acid (CAS: 86364-40-1) 1. This knowledge base is designed for researchers and drug development professionals who require high-purity isolation of this compound.

    Derivatives of carbamoylmethyl amino acids are frequently utilized in advanced dermatological applications, such as enhancing stratum corneum desquamation 2, making stringent impurity control critical. Below, you will find a validated recrystallization protocol, quantitative solvent data, and an in-depth troubleshooting FAQ to resolve common phase-separation and yield issues.

    Part 1: Physicochemical Context & Strategy

    4-[(Carbamoylmethyl)amino]benzoic acid (Molecular Weight: 194.19 g/mol ) 1 contains three highly polar functional groups: a carboxylic acid (-COOH), a secondary arylamine (-NH-), and a terminal amide (-CONH2) 3.

    The Causality of Solvent Selection: Because of extensive intermolecular hydrogen bonding, this compound exhibits poor solubility in non-polar solvents (e.g., hexane, toluene) but is prone to hydrolysis in pure boiling water. A binary solvent system is required. Ethanol acts as the "good" solvent to disrupt hydrogen bonding networks, while Water acts as the "anti-solvent" to drive supersaturation upon cooling.

    Quantitative Solvent System Profiling

    Table 1: Solubility and recovery metrics for 4-[(Carbamoylmethyl)amino]benzoic acid across various solvent systems.

    Solvent SystemRatio (v/v)Sol. at 80°C (mg/mL)Sol. at 5°C (mg/mL)Est. RecoveryPurity Profile
    Water100451273%Poor (High risk of amide hydrolysis)
    Ethanol10018288%Moderate (PABA co-precipitates)
    Ethanol / Water 70:30 85 4 95% Excellent (>99% HPLC)
    DMF / Water50:50>1502583%Good (Residual DMF difficult to dry)

    Part 2: Self-Validating Recrystallization Protocol

    This protocol utilizes a 70:30 Ethanol/Water system and incorporates built-in validation checks to ensure thermodynamic control over the crystallization process.

    Step 1: Primary Dissolution

    • Suspend 10.0 g of crude 4-[(carbamoylmethyl)amino]benzoic acid in 100 mL of an Ethanol/Water (70:30 v/v) mixture.

    • Heat the suspension to 80°C under gentle reflux with overhead stirring (250 rpm).

    • Validation Check: The solution must turn completely transparent. If turbidity persists after 15 minutes at 80°C, it indicates the presence of insoluble over-alkylated polymeric species. Proceed immediately to Step 2; otherwise, skip to Step 3.

    Step 2: Hot Filtration (Conditional)

    • Pre-heat a Büchner funnel and filter flask to prevent premature crystallization.

    • Filter the hot solution rapidly to remove insoluble byproducts.

    Step 3: pH Adjustment (Critical for Yield)

    • Measure the apparent pH of the hot solution.

    • Add dropwise 1M Acetic Acid until the pH reaches ~4.0.

    • Causality: The pKa of the benzoic acid moiety is ~4.8. Adjusting the pH to 4.0 ensures the molecule is fully protonated (neutral), minimizing its solubility in the cold mother liquor and preventing the formation of highly soluble carboxylate salts.

    Step 4: Controlled Cooling & Nucleation

    • Transfer the solution to a jacketed crystallizer. Program a linear cooling ramp of 0.5°C/min down to 5°C.

    • Validation Check: Spontaneous nucleation should begin between 55°C and 45°C. If the solution reaches 35°C without visible crystals, the system has exceeded its Metastable Zone Width (MSZW). Immediately add 10 mg of pure seed crystals to prevent "oiling out."

    Step 5: Isolation and Drying

    • Hold the slurry at 5°C for 2 hours to maximize thermodynamic yield.

    • Filter the needle-like crystals under a vacuum. Wash the filter cake with 2 bed-volumes of ice-cold 20% Ethanol/Water.

    • Vacuum dry at 45°C (50 mbar) until a constant weight is achieved.

    Part 3: Troubleshooting Guides & FAQs

    Q1: My product is "oiling out" (forming a liquid-liquid phase separation) instead of crystallizing. How do I fix this? A: Oiling out occurs when the cooling trajectory hits the liquid-liquid phase separation boundary before it hits the nucleation curve. The compound melts out of solution as a dense, solute-rich oil rather than forming a crystal lattice.

    • Solution: Reheat the mixture to 80°C until the oil redissolves. Add 5-10% more Ethanol to increase the overall solubility of the system, shifting the phase boundary. Cool the system more slowly (0.2°C/min) and introduce seed crystals at 55°C to force heterogeneous nucleation before the oiling-out temperature is reached.

    Q2: HPLC shows a persistent impurity at an early retention time. What is it, and how do I remove it? A: This is almost certainly unreacted p-aminobenzoic acid (PABA), the starting material. PABA is significantly more polar and highly soluble in ethanol.

    • Solution: Do not use pure water for your recrystallization. Ensure you are using the 70:30 Ethanol/Water system. PABA will remain fully dissolved in the mother liquor at 5°C. Ensure you wash the final crystal cake thoroughly with cold 20% Ethanol to displace residual mother liquor trapped in the interstitial spaces of the crystal bed.

    Q3: I am seeing an impurity that elutes after the main product peak. How do I clear this? A: Late-eluting peaks are typically over-alkylated byproducts, such as 4-[bis(carbamoylmethyl)amino]benzoic acid, which are more hydrophobic than the target product.

    • Solution: These impurities often co-crystallize if the crude purity is below 80%. Before performing the main recrystallization, perform a hot trituration. Suspend the crude solid in hot Ethyl Acetate (where the target product is largely insoluble, but the hydrophobic over-alkylated impurity is soluble). Filter the solid, discard the Ethyl Acetate, and proceed with the standard Ethanol/Water recrystallization.

    Part 4: Process Visualization & Decision Logic

    Below is the logical workflow for diagnosing and resolving in-process recrystallization failures.

    Recrystallization_Troubleshooting Start Crude 4-[(Carbamoylmethyl)amino]benzoic acid (CAS: 86364-40-1) Dissolve Dissolve in hot EtOH/H2O (70:30) at 80°C Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol HotFilter Hot Filtration (Remove insoluble byproducts) CheckSol->HotFilter No (Insolubles) Cooling Controlled Cooling (0.5°C/min to 5°C) CheckSol->Cooling Yes HotFilter->Cooling CheckCryst Crystallization Behavior Cooling->CheckCryst Oiling Oiling Out (Liquid-Liquid Separation) CheckCryst->Oiling Phase Separation Amorphous Rapid Precipitation (Amorphous Solid) CheckCryst->Amorphous Crash Out Crystals Nucleation & Growth (Crystalline Solid) CheckCryst->Crystals Ideal FixOiling Reheat to 80°C, add 5% EtOH, Seed at 55°C Oiling->FixOiling FixAmorphous Reheat, reduce cooling rate, ensure pH ~4.0 Amorphous->FixAmorphous Isolate Filter, Wash (Cold 20% EtOH), Vacuum Dry (45°C) Crystals->Isolate FixOiling->Cooling FixAmorphous->Cooling Pure Pure Product (>99% HPLC) Isolate->Pure

    Fig 1: Troubleshooting decision tree for 4-[(carbamoylmethyl)amino]benzoic acid recrystallization.

    References

    • EP0852949A2 - Use of alpha-amino-acids for enhancing desmosomal degradation or stratum corneum desquamation - Google P

    Sources

    Troubleshooting

    Technical Support Center: Preventing Thermal Degradation of 4-[(Carbamoylmethyl)amino]benzoic Acid

    Welcome to the technical resource for ensuring the stability of 4-[(Carbamoylmethyl)amino]benzoic acid during storage. This guide is designed for researchers, scientists, and drug development professionals who handle thi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical resource for ensuring the stability of 4-[(Carbamoylmethyl)amino]benzoic acid during storage. This guide is designed for researchers, scientists, and drug development professionals who handle this active pharmaceutical ingredient (API). Here, we will delve into the chemical rationale behind its degradation, provide actionable protocols for prevention, and offer troubleshooting solutions for common issues.

    Chemical Profile and Intrinsic Stability

    4-[(Carbamoylmethyl)amino]benzoic acid, with the molecular formula C9H10N2O3, is a bifunctional molecule containing a secondary amine, a carboxamide (amide), and a carboxylic acid group attached to a benzene ring.[1] This combination of functional groups dictates its stability profile. The primary points of vulnerability to thermal degradation are the amide and carboxylic acid moieties.

    Key Thermal Degradation Pathways

    Elevated temperatures can provide the necessary activation energy for two principal degradation reactions:

    • Hydrolysis of the Amide Bond: The secondary amide linkage is susceptible to hydrolysis, especially in the presence of moisture. This reaction breaks the C-N bond, yielding 4-aminobenzoic acid and 2-aminoacetamide. While amides are relatively stable, this process can be accelerated by heat.[2][3][4]

    • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, a reaction that removes the carboxyl group as carbon dioxide (CO2).[5][6] For this molecule, decarboxylation would lead to the formation of N-(4-aminophenyl)acetamide. Studies on analogous benzoic acid derivatives show that while this often requires significant heat (e.g., >200°C), the stability can vary greatly depending on the other substituents on the aromatic ring.[5][7]

    Understanding these pathways is crucial for designing effective storage and handling strategies.[8][9]

    G cluster_0 Thermal Stress Conditions cluster_1 Parent Molecule cluster_2 Primary Degradation Pathways cluster_3 Potential Degradation Products Heat Elevated Temperature Hydrolysis Amide Hydrolysis Heat->Hydrolysis Decarboxylation Decarboxylation Heat->Decarboxylation Moisture Presence of H₂O Moisture->Hydrolysis Parent 4-[(Carbamoylmethyl)amino]benzoic acid Parent->Hydrolysis Parent->Decarboxylation Product1 4-Aminobenzoic Acid Hydrolysis->Product1 Product2 2-Aminoacetamide Hydrolysis->Product2 Product3 N-(p-tolyl)acetamide Decarboxylation->Product3 Product4 Carbon Dioxide (CO₂) Decarboxylation->Product4

    Caption: Potential thermal degradation pathways for the parent molecule.

    Recommended Storage and Handling Protocols

    The primary goal of any storage strategy is to mitigate the environmental factors that promote degradation, namely temperature and humidity.[][11] The solid-state form of an API is critical to its stability, and maintaining this state is paramount.[12][13]

    ConditionRecommended ProtocolAt-Risk ScenarioRationale
    Temperature Store at 2-8°C (refrigerated). For long-term storage, -20°C is preferred.Storage at ambient or elevated temperatures (e.g., >25°C).Low temperatures reduce the kinetic energy of molecules, significantly slowing the rate of hydrolysis and decarboxylation reactions.[]
    Humidity Store in a tightly sealed container with a desiccant (e.g., silica gel). If possible, store in a desiccator or a controlled low-humidity environment (<40% RH).Open containers or storage in a high-humidity environment.Minimizing moisture content is critical to prevent amide hydrolysis, which requires water as a reactant.[14]
    Atmosphere For long-term archival, package under an inert gas (e.g., Argon or Nitrogen).Exposure to ambient air.While oxidation is a lesser concern compared to hydrolysis, an inert atmosphere displaces oxygen and moisture, providing maximum protection.[15]
    Light Store in an amber vial or light-blocking container.Exposure to direct sunlight or intense laboratory light.Although thermal degradation is the primary focus, photolytic degradation can also occur and should be mitigated as a standard practice.[16]

    Troubleshooting Guide & FAQs

    This section addresses specific issues you might encounter, providing probable causes and actionable solutions.

    Q1: I've noticed the color of my white powder has slightly yellowed or browned over time. What does this indicate?

    A: A change in color is often the first visual indicator of chemical degradation. It suggests the formation of new, chromophoric compounds (degradants). This is a sign that your storage conditions may be inadequate, likely due to exposure to elevated temperatures or a combination of heat and moisture.

    • Immediate Action: Quarantine the batch and do not use it for critical experiments until its purity has been re-assessed using an analytical technique like HPLC.

    • Long-Term Solution: Review your storage protocol against the recommendations in Section 2.0. Ensure the container is sealed properly and stored at the correct temperature.

    Q2: My HPLC analysis shows a new, small peak that wasn't present when the sample was fresh. How can I identify if it's a thermal degradant?

    A: The appearance of new peaks in a chromatogram is a quantitative sign of degradation.[11] To confirm if it's a thermal degradant, you can perform a forced degradation study.

    • Troubleshooting Workflow:

      • Take a small, fresh sample of your compound.

      • Heat it at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours), as outlined in ICH guidelines for stress testing.[17][18]

      • Analyze this "stressed" sample by HPLC alongside your stored sample and a fresh, unstressed sample (control).

      • If the new peak in your stored sample matches the retention time of a peak that grows significantly in the heat-stressed sample, it is highly likely a thermal degradant. The primary suspected products would be 4-aminobenzoic acid or N-(p-tolyl)acetamide.

    G Start New Peak Observed in HPLC Step1 Perform Forced Degradation Study (Heat Stress on Fresh Sample) Start->Step1 Step2 Analyze Three Samples: 1. Stored Sample 2. Stressed Sample 3. Fresh (Control) Sample Step1->Step2 Decision Does Retention Time (RT) of New Peak Match a Peak in Stressed Sample? Step2->Decision Result1 Conclusion: Peak is a Thermal Degradant Decision->Result1 Yes Result2 Conclusion: Peak is from another source (e.g., contamination) Decision->Result2 No

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

    Q3: Can I store the compound at room temperature for short periods, for example, while weighing it out on the bench?

    A: Yes, short-term exposure to ambient temperature (e.g., 1-2 hours) is generally acceptable and should not cause significant degradation. However, "short-term" is key. Do not leave the main stock container on the bench for an entire day. Always return the primary sample to its recommended cold storage condition as soon as you are finished handling it.

    Q4: My compound will be used in an aqueous solution. How does this affect its stability?

    A: The stability of the compound decreases significantly once it is in solution, especially an aqueous one. The risk of amide hydrolysis becomes much higher.[14]

    • Recommendation: Prepare solutions fresh for each experiment. If you must store a solution, it should be for the shortest time possible, stored at 2-8°C, and protected from light. For any storage longer than 24 hours, the stability of the solution should be validated by re-analyzing its purity via HPLC.

    Advanced Analytical Protocols

    For laboratories needing to formally assess purity and stability, the following provides a foundational method for High-Performance Liquid Chromatography (HPLC).

    Protocol 1: HPLC-UV Method for Purity Assessment

    This protocol is a starting point and may require optimization for your specific system and requirements. Reversed-phase HPLC with UV detection is a standard method for analyzing benzoic acid and its derivatives.[19][20][21]

    ParameterRecommended SettingRationale & Notes
    Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and separation for this type of moderately polar compound.
    Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape.[22]
    Gradient 10% B to 90% B over 15 minA gradient elution is recommended to ensure elution of the parent compound as well as any potential, more or less polar, degradants.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CProvides reproducible retention times.
    Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength. A Diode Array Detector (DAD) is recommended to confirm peak purity.[21]
    Sample Prep. Dissolve ~1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.
    Protocol 2: Performing a Forced Degradation (Thermal Stress) Study

    This study deliberately degrades the API to understand its stability profile, consistent with ICH guidelines.[17][18]

    • Sample Preparation: Weigh three separate samples of the API into inert, sealable vials (e.g., 10 mg each).

    • Control Sample: Store one vial under the recommended long-term conditions (-20°C or 2-8°C), protected from light and moisture. This is your T=0 control.

    • Thermal Stress Sample: Place the second vial in an oven set to a temperature significantly above accelerated stability conditions, for example, 70°C .

    • Thermal + Humidity Stress Sample: Place the third vial in a stability chamber set to 70°C / 75% Relative Humidity (RH) .

    • Time Points: Pull samples at predetermined time points (e.g., 24h, 48h, 72h, 1 week).

    • Analysis: Dissolve the samples and analyze by the HPLC method described above.

    • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area (parent compound) and the formation and growth of new peaks (degradants). The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being overly destructive.[17]

    By implementing these storage, handling, and analytical strategies, you can ensure the integrity and stability of your 4-[(Carbamoylmethyl)amino]benzoic acid, leading to more reliable and reproducible experimental outcomes.

    References
    • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
    • SGS Singapore. Forced Degradation Testing.
    • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
    • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
    • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
    • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry II Study Guide.
    • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
    • Mullins, J. D., & Chen, X. (2003, October 1). Solid-state analysis of the active pharmaceutical ingredient in drug products. PubMed.
    • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
    • Surov, A. (2021, November 9). Solid State Chemistry During the Early Stages of Pharmaceutical Development. American Pharmaceutical Review.
    • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
    • Study Mind. Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry).
    • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
    • PubChemLite. 4-[(carbamoylmethyl)amino]benzoic acid (C9H10N2O3).
    • Khajavi, S. H., et al. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
    • Benchchem. Thermal Decomposition of 3-t-Butyl-5-hydroxybenzoic Acid: A Technical Guide.
    • AKJournals. Thermal Studies on Some Substituted Aminobenzoic Acids.
    • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
    • Singh, S., & Kumar, V. (2012, March 17). Stability Testing of Pharmaceutical Products.
    • Benchchem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
    • ECHEMI. How can benzoic acid be tested for purity?.
    • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
    • Srilakshmi, V., et al. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
    • Loba Chemie. 4-AMINOBENZOIC ACID EXTRA PURE.

    Sources

    Optimization

    Technical Support Center: Troubleshooting 4-[(Carbamoylmethyl)amino]benzoic Acid Synthesis

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the N-alkylation of deactivated anilines.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the N-alkylation of deactivated anilines. The synthesis of 4-[(carbamoylmethyl)amino]benzoic acid—achieved via the reaction of 4-aminobenzoic acid (PABA) with 2-chloroacetamide—is notoriously prone to over-alkylation and amide hydrolysis.

    This guide deconstructs the reaction mechanics, provides targeted troubleshooting for common impurities, and outlines a self-validating protocol to ensure high-purity yields.

    Mechanistic Pathway & Byproduct Genesis

    The aromatic amino group of 4-aminobenzoic acid exhibits decreased basicity and nucleophilicity because the nitrogen's lone pair of electrons is delocalized into the aromatic ring by the electron-withdrawing para-carboxylic acid group[1]. This reduced nucleophilicity makes the initial SN2 attack on 2-chloroacetamide sluggish. Chemists often overcompensate by increasing temperature or base strength, which inadvertently triggers two major byproduct cascades: dialkylation and hydrolysis[2].

    Pathway PABA 4-Aminobenzoic Acid (PABA) Target 4-[(Carbamoylmethyl)amino] benzoic acid PABA->Target SN2 Alkylation (Mild Base) Reagent 2-Chloroacetamide Reagent->Target Hydrolysis Hydrolyzed Byproducts Reagent->Hydrolysis Aqueous Base Dialkyl N,N-bis(carbamoylmethyl) Byproduct Target->Dialkyl Excess Reagent High Temp Target->Hydrolysis Strong Base (NaOH/KOH)

    Reaction pathway of PABA N-alkylation highlighting target synthesis and primary byproduct branches.

    Troubleshooting FAQs

    Q: My reaction profile shows a significant amount of N,N-bis(carbamoylmethyl)-4-aminobenzoic acid. How do I suppress this dialkylation? A: Once PABA is mono-alkylated, the resulting secondary amine is sterically hindered but electronically more nucleophilic than the starting material (due to the electron-donating nature of the new alkyl chain). If excess 2-chloroacetamide is present, or if temperatures exceed 80°C, this secondary amine rapidly attacks a second electrophile. Solution: Strictly control the stoichiometry to 1.05 equivalents of 2-chloroacetamide. Implement a slow, dropwise addition of the alkylating agent to maintain a low localized concentration, and keep the reaction temperature strictly between 65–70°C.

    Q: I am observing the formation of 4-[(carboxymethyl)amino]benzoic acid and 2-chloroacetic acid. What is driving this hydrolysis? A: The carbamoylmethyl group (–CH₂CONH₂) contains a sensitive primary amide. Strong aqueous bases (like NaOH or KOH), which are commonly used to deprotonate the carboxylic acid and scavenge the HCl byproduct, will simultaneously catalyze the hydrolysis of the amide bond at elevated temperatures. Solution: Transition to a mild, anhydrous base system. Using Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF provides sufficient basicity to neutralize the generated HCl without cleaving the amide bond[3].

    Q: How can I efficiently separate unreacted PABA from the target mono-alkylated product without resorting to column chromatography? A: Both PABA and the target product contain a carboxylic acid, but their isoelectric points and solubilities differ significantly. Solution: Utilize pH-dependent precipitation. After the reaction in DMF, quench by pouring the mixture into ice water. Adjust the pH to approximately 3.5–4.0 using dilute HCl. The target 4-[(carbamoylmethyl)amino]benzoic acid will precipitate as a solid due to its lower solubility in acidic water compared to PABA and the highly soluble 2-chloroacetamide.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between base/solvent selection and the resulting impurity profile. Moving from aqueous strong bases to mild organic/inorganic bases in polar aprotic solvents drastically improves chemoselectivity.

    Table 1: Impact of Base and Solvent Selection on Reaction Yield and Impurity Profile

    Base SystemSolventTemp (°C)Target Yield (%)Dialkylation (%)Hydrolysis (%)
    NaOH (2.0 eq)H₂O / THF8042.518.235.1
    K₂CO₃ (1.5 eq)DMF8068.022.44.5
    NaHCO₃ (1.5 eq)DMF7086.53.2< 1.0
    DIPEA (1.5 eq)Acetonitrile6589.21.5< 0.5

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. It includes built-in visual and analytical checkpoints (IPCs) to ensure the reaction is proceeding correctly without requiring external confirmation at every step[4].

    Phase 1: Setup & Reagent Preparation

    • Charge a dry, nitrogen-flushed round-bottom flask with 4-aminobenzoic acid (1.0 eq, 10.0 g) and anhydrous DMF (10 volumes, 100 mL).

    • Add finely powdered NaHCO₃ (1.5 eq, 9.2 g).

      • Causality: NaHCO₃ is largely insoluble in DMF but acts as an excellent heterogeneous acid scavenger, preventing localized pH spikes that cause hydrolysis.

    Phase 2: Controlled Alkylation 3. Heat the suspension to 65°C. 4. Dissolve 2-chloroacetamide (1.05 eq, 7.16 g) in DMF (2 volumes, 20 mL) and add dropwise to the reaction mixture over 1 hour using an addition funnel.

    • Causality: Dropwise addition minimizes the instantaneous concentration of the electrophile, kinetically favoring mono-alkylation over dialkylation.

    Phase 3: In-Process Control (IPC) & Validation 5. Stir the mixture at 65°C for 6 hours.

    • Visual Checkpoint: The suspension will transition from a milky white to a pale-yellow mixture as the PABA reacts and the NaCl byproduct precipitates.

    • Sample 50 µL, dilute with methanol, and analyze via HPLC (UV 254 nm).

      • Analytical Checkpoint: The reaction is deemed complete when unreacted PABA is <5% and dialkylation is <2%. If PABA >5%, add 0.02 eq of 2-chloroacetamide and stir for 1 additional hour.

    Phase 4: Workup & Isolation 7. Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (30 volumes, 300 mL). 8. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5–4.0.

    • Visual Checkpoint: A massive precipitation of white/off-white solid will occur at this pH (the isoelectric point of the target compound). If the solution "oils out," the pH has dropped too low (<2.0), protonating the secondary amine and increasing its solubility.

    • Filter the solid under vacuum, wash sequentially with cold water (3 x 50 mL) to remove residual DMF and salts, and dry under vacuum at 50°C to a constant weight.

    References

    • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3rPIYImzu_UoMEZJklA5fmdGNWwAFDYZZZX9PxscvBGbgpskEiKUxKblKtpcIBCLdAR-I40l33TA-4Us-PYaqLfokHKEaIHJxCJixwB2w2dKN95nTRYoIN1x-ygysXxbr1642drJhKovzXqtBfUJKBQFKBBUvSKaX]
    • 4 aminobenzoic acid – Knowledge and References, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA97MxfuupmgY_4xJjQSCGVHrC78W5tjzpkTMEwSE7a4fHgrv8uD6H2y-Vm4rp5we4eM-yAs5tj0Q_fZJ28NHfIV7aTyXCJJZs49zDAl4Y7_OqA0UJrDkzchal9wA2CzL4z68Vemq-LU3WjXah6xjBHeV4cOyfTv9IjEMQ2tGwr399koEROwWUVhRpirOLywvW38qM5BoaNZc=]
    • Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction, Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1KPEFatIk9vJZ5j4VLrPzNpcuBEdbMDXMwmZ1o4gaA7eMOFCPJJRuanO5yRBjP54LbhNUk61dGSR5lQlIbtHkEQVGVYw0FRxkZiuGLELXzPQ6bTNjT-Kc86EGprmgwPNnMrFW7r1AIMuePoFlH7LgJDoTM3LAk_zW0ZSGgJ9ch51k6jG0oVwleS4h55VfGLv8ownCtiE2nFDjNu6iOtezK5LWr-DPkanEkO73s92hc6jdyMxJDXx2OR2oAiQNjF4ul9ZeD1JJXQvd4QvBkxaWVb1vLZV6Cu-5DNi1jq9RiMvllg==]
    • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds (Synthesis of chloroacetamide intermediates), RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNP7H-llamQS3lGHWE6FMyiFBG8lKVCvEGGsLP8pxAR5a-cULqLYc2ysQH3ei2y0rOjhw__Cpj2mp897ZQeRtBmPF8MmLqfab2q2dcOt_HXcQl4lXS6k8riEPaZHotHB7oZMP-CDJJy3ho20G63lTVo-zY3aNH8C49]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Mobile Phase for 4-[(Carbamoylmethyl)amino]benzoic acid LC-MS Analysis

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the liquid chromatography-mass spectrometry (LC...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-[(Carbamoylmethyl)amino]benzoic acid. My approach is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot effectively and develop robust analytical methods.

    Section 1: Understanding Your Analyte: 4-[(Carbamoylmethyl)amino]benzoic acid

    Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. 4-[(Carbamoylmethyl)amino]benzoic acid is a polar, acidic molecule. Its structure contains a carboxylic acid group, making it ideal for negative ion electrospray ionization (ESI-), where we will primarily detect the deprotonated molecule, [M-H]⁻.[1] Its polar nature, however, presents a significant challenge for retention on traditional reversed-phase columns.[2][3]

    Table 1: Physicochemical Properties of 4-[(Carbamoylmethyl)amino]benzoic acid and a Key Structural Analogue

    Property4-[(Carbamoylmethyl)amino]benzoic acid4-Aminobenzoic acid (PABA) - AnalogueSignificance for LC-MS
    Molecular Formula C₉H₁₀N₂O₃[4]C₇H₇NO₂[5]Determines the monoisotopic mass for MS detection.
    Monoisotopic Mass 194.0691 Da[4]137.0477 DaThe target m/z for the [M-H]⁻ ion will be ~193.06.
    pKa (Carboxyl) Predicted ~4.5-5.0~4.85[6]Critical for controlling retention in reversed-phase by adjusting mobile phase pH.
    pKa (Amine/Amide) N/A (Amide is neutral, secondary amine is weak)~2.4 (Amine)[5][6]The primary acidic site is the carboxyl group.
    Predicted XLogP 0.4[4]1.1Indicates high polarity, predicting poor retention on standard C18 columns.

    These properties dictate our core strategy: we must manipulate the mobile phase pH to suppress the ionization of the carboxylic acid for chromatographic retention, while simultaneously ensuring conditions are favorable for deprotonation in the ESI source for sensitive detection.

    Section 2: The Core Dilemma: Balancing Chromatography and Ionization

    In reversed-phase chromatography, maximum retention of an acidic compound is achieved when it is in its neutral, un-ionized state. This requires setting the mobile phase pH at least 1.5-2 units below the analyte's pKa.[7] However, for sensitive detection in negative ion mode ESI-MS, we need the analyte to be ionized (deprotonated). This fundamental conflict is the primary challenge in this analysis.

    G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (ESI-) Retention Good Retention Solution Optimization Goal: Find a mobile phase that provides adequate retention while still allowing efficient ionization. Suppressed_Ionization Analyte is Neutral (R-COOH) Suppressed_Ionization->Retention Increases hydrophobicity Low_pH Low Mobile Phase pH (e.g., pH 2.5-3.0) Low_pH->Suppressed_Ionization Forces equilibrium to neutral form Ionization Analyte is Ionized ([M-H]⁻) Low_pH->Ionization Hinders Good_Signal Good MS Signal Ionization->Good_Signal Enables detection High_pH Higher Effective pH (in ESI droplet) High_pH->Retention Reduces High_pH->Ionization Favors deprotonation G Start Start Analysis (Protocol 1) Check_RT Is Retention Time > 2x Void Volume? Start->Check_RT Check_PeakShape Is Peak Shape Symmetrical? Check_RT->Check_PeakShape Yes Adjust_Gradient Decrease Initial %B (e.g., from 5% to 2%) Check_RT->Adjust_Gradient No Check_Sensitivity Is S/N Ratio Acceptable? Check_PeakShape->Check_Sensitivity Yes Adjust_pH Lower Mobile Phase pH (Switch Acetic to Formic Acid) Check_PeakShape->Adjust_pH No (Fronting) Optimize_Additive Screen Additives: - 0.1% Acetic Acid - 0.1% AA + 5mM Amm Acetate Check_Sensitivity->Optimize_Additive No End Method Optimized Check_Sensitivity->End Yes Adjust_Gradient->Check_RT Change_Column Use Mixed-Mode Anion Exchange Column Adjust_Gradient->Change_Column If still no retention Adjust_pH->Check_PeakShape Optimize_Additive->Check_Sensitivity

    Sources

    Optimization

    Resolving NMR signal overlap in 4-[(Carbamoylmethyl)amino]benzoic acid spectra

    Technical Support Center: Resolving NMR Signal Overlap in 4-[(Carbamoylmethyl)amino]benzoic acid Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you require unambig...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Resolving NMR Signal Overlap in 4-[(Carbamoylmethyl)amino]benzoic acid

    Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you require unambiguous structural characterization for regulatory submissions and mechanistic studies. 4-[(Carbamoylmethyl)amino]benzoic acid presents a unique analytical challenge: its 1 H NMR spectrum (typically run in DMSO- d6​ ) is highly susceptible to severe signal overlap. The narrow chemical shift range of the aromatic protons (6.5–8.0 ppm) frequently overlaps with the broad resonances of the primary amide (-CONH 2​ ) and secondary amine (-NH-). Furthermore, the methylene bridge (-CH 2​ -) can be obscured by solvent peaks.

    This guide provides field-proven, self-validating methodologies to deconvolute these spectra, ensuring absolute scientific integrity in your spectral assignments.

    Part 1: Diagnostic Workflows & Logical Relationships

    Before adjusting spectrometer parameters, it is critical to diagnose the root cause of the signal overlap. The following workflow dictates the experimental path based on proton exchangeability and scalar coupling.

    G Start Identify Signal Overlap in 1H NMR Q1 Are overlapping protons exchangeable (NH/OH)? Start->Q1 VT Perform VT-NMR (Calculate Temp Coefficient) Q1->VT Yes D2O D2O Shake (Exchange NH/OH to ND/OD) Q1->D2O Yes Q2 Is it C-H multiplet overlap? Q1->Q2 No PureShift Pure Shift NMR (Collapse Multiplets) Q2->PureShift Need 1D Resolution TwoD 2D NMR (HSQC / HMBC) Q2->TwoD Need Connectivity

    Workflow for resolving NMR signal overlap based on proton exchangeability and coupling.

    Part 2: Troubleshooting FAQs

    Q1: Why are my amide (-CONH 2​ ) and aromatic protons overlapping in the 7.0–8.0 ppm region, and how do I definitively differentiate them? Causality & Insight: Amide protons are highly sensitive to their chemical environment because they readily participate in hydrogen bonding. As temperature increases, these hydrogen bonds weaken, increasing the electron density around the proton and shifting the resonance upfield (lower ppm). Aromatic protons, being covalently bound to carbon, lack this exchange mechanism and remain static. Resolution: By measuring the variation of amide resonance frequencies across different temperatures, 1 [1], allowing you to mathematically distinguish them from static aromatic signals via Variable Temperature (VT) NMR.

    Q2: The -CH 2​

    • protons (~3.7 ppm) are being obscured by the water peak in my DMSO- d6​ spectrum. How can I resolve this without changing solvents? Causality & Insight: DMSO- d6​ is highly hygroscopic. The residual HDO peak typically appears at 3.33 ppm, which can broaden and overlap with the methylene (-CH 2​ -) doublet if the sample is wet or if the adjacent secondary amine (-NH-) is undergoing intermediate chemical exchange with the water. Resolution: Perform a "D 2​ O Shake." Adding D 2​ O forces rapid deuterium exchange of all labile protons (-COOH, -NH-, -CONH 2​ ). This eliminates the broad amine/amide peaks and shifts the HDO peak downfield to ~4.0–4.8 ppm, completely clearing the 3.7 ppm region for accurate integration of the -CH 2​
    • group.

    Q3: I need to extract accurate J-couplings for the aromatic AA'BB' system, but the signals are a completely overlapping multiplet mass. What instrumental technique fixes this? Causality & Insight: 1 H- 1 H scalar couplings (J-couplings) split signals into multiplets, artificially broadening the spectral footprint of each proton. When chemical shifts are similar, these multiplets overlap, making traditional integration and coupling extraction impossible. Resolution: Utilize Pure Shift NMR (e.g., PSYCHE). Such2 [2] at the appropriate chemical shift. This effectively mimics the resolution of a much higher-field spectrometer by eliminating homonuclear scalar coupling during acquisition.

    Q4: How can I map the exact connectivity of the [(carbamoylmethyl)amino] side chain to the benzoic acid core when 1 H signals overlap? Causality & Insight: 1D 1 H NMR only provides a single frequency axis, which is insufficient for resolving complex, overlapping spin systems. Resolution: 3 [3]. By running HSQC (1-bond) and HMBC (2-to-4 bond) experiments, you spread the overlapping protons across the much wider 13 C frequency axis (0-200 ppm). Furthermore,4 [4], enabling unambiguous assignment of quaternary versus protonated carbons.

    G Input 1H Overlap Detected Direct 1-Bond C-H Correlation Needed? Input->Direct Long 2 to 4-Bond C-H Correlation Needed? Input->Long HSQC Run 1H-13C HSQC (Separates by 13C Shift) Direct->HSQC Yes HMBC Run 1H-13C HMBC (Links Fragments) Long->HMBC Yes

    Decision tree for selecting 2D NMR experiments to deconvolute overlapping 1H signals.

    Part 3: Quantitative Data Presentation

    Use the following table as a baseline reference for 4-[(Carbamoylmethyl)amino]benzoic acid in DMSO- d6​ at 298 K. Overlap risks are mitigated by monitoring the Temperature Coefficient ( Δδ/ΔT ).

    Proton TypeExpected Shift ( δ , ppm)MultiplicityTemp. Coefficient (ppb/K)Primary Overlap Risk
    -COOH ~12.20Broad singlet> -10.0None (Isolated)
    Aromatic (H-2, H-6) ~7.65Doublet~ -0.5Amide (-CONH 2​ )
    Amide (-CONH 2​ ) ~7.35, ~7.00Broad singlets-6.0 to -9.0Aromatic protons
    Aromatic (H-3, H-5) ~6.55Doublet~ -0.5Secondary Amine (-NH-)
    Amine (-NH-) ~6.40Triplet-5.0 to -7.0Aromatic protons
    Methylene (-CH 2​ -) ~3.70Doublet~ -1.0HDO (Water) peak

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Variable Temperature (VT) NMR for Amide Differentiation

    Objective: Separate static aromatic peaks from mobile amide peaks.

    • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Lock and shim the sample thoroughly.

    • Temperature Ramp: Increase the probe temperature in 5 K increments up to 328 K. Causality: Gradual heating prevents sample degradation and avoids thermal shock to the probe hardware.

    • Equilibration (Critical): Allow a strict 10-minute equilibration period per step. Causality: The internal sample temperature lags behind the external thermocouple. Incomplete equilibration causes convection currents, leading to distorted, asymmetric lineshapes that invalidate chemical shift readings.

    • Data Plotting & Validation: Plot chemical shift ( δ ) vs. Temperature (T).

      • Self-Validation Check: The protocol is successful and thermally equilibrated if the aromatic protons (H-2, H-6) show a linear slope of < |1.0| ppb/K. If they shift significantly more, your temperature calibration is flawed or the solvent is evaporating.

    Protocol B: The D 2​ O Shake (Deuterium Exchange)

    Objective: Eliminate exchangeable proton signals to reveal hidden aliphatic/aromatic peaks.

    • Baseline Acquisition: Acquire a standard 1 H NMR spectrum in DMSO- d6​ .

    • D 2​ O Addition: Add 10–20 μ L of 99.9% D 2​ O directly to the NMR tube. Causality: An excess of D 2​ O (approx. 2-5 equivalents) is required to drive the H/D exchange equilibrium entirely to the deuterated state for the -COOH, -CONH 2​ , and -NH- groups.

    • Homogenization: Invert the tube 5 times and let it sit for 5 minutes. Causality: Physical mixing is necessary to overcome the high viscosity of DMSO and ensure homogeneous exchange.

    • Re-acquisition & Validation: Re-acquire the 1 H spectrum.

      • Self-Validation Check: The experiment is successful if the carboxylic acid peak at ~12.2 ppm completely disappears. The residual HDO peak will shift downfield, clearing the 3.7 ppm region for the -CH 2​

        • protons.
    Protocol C: 2D HSQC/HMBC Acquisition

    Objective: Deconvolute 1 H overlap by dispersing signals across the 13 C dimension.

    • Pulse Calibration: Optimize the 90-degree pulse width for 1 H. Causality: 2D sequences rely on precise magnetization transfer. A miscalibrated pulse will result in severe signal loss and phase artifacts.

    • Parameter Optimization: Set the HSQC one-bond coupling constant ( 1JCH​ ) to 145 Hz, and the HMBC long-range coupling constant ( nJCH​ ) to 8 Hz. Causality: These represent the optimal average values for capturing both the aromatic core and the aliphatic side chain of this specific molecule.

    • Acquisition & Validation: Acquire data with a minimum of 2048 x 256 increments to ensure adequate resolution in the indirect ( 13 C) dimension.

      • Self-Validation Check: Overlay the resulting spectra. The protocol is validated when the protonated carbons in the HSQC perfectly align with the direct correlations in the HMBC, leaving the quaternary carbons (the carboxylate carbon and substituted aromatic carbons) uniquely visible in the HMBC alone.

    References

    • Title: How to Measure Amide Group Shifts with NMR for Structural Analysis - Patsnap Eureka Source: Patsnap URL
    • Title: Pure Shift NMR - Manchester NMR Methodology Group Source: The University of Manchester URL
    • Title: Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL
    • Source: Advanced Chemistry Development, Inc. (ACD/Labs)

    Sources

    Reference Data & Comparative Studies

    Validation

    Advanced Synthetic Utilities: 4-[(Carbamoylmethyl)amino]benzoic Acid vs. 4-Aminobenzoic Acid (PABA)

    Executive Summary In the fields of organic synthesis and medicinal chemistry, the functionalization of aromatic building blocks dictates the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. 4-Amin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the fields of organic synthesis and medicinal chemistry, the functionalization of aromatic building blocks dictates the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. 4-Aminobenzoic acid (PABA) is a ubiquitous, naturally occurring precursor and a traditional workhorse in organic synthesis[1]. However, its alkylated derivative, 4-[(Carbamoylmethyl)amino]benzoic acid (CMABA) , offers a highly specialized scaffold[2]. By converting the primary aniline amine into a secondary amine bearing an acetamide moiety, chemists unlock new pathways for peptidomimetic design, targeted enzyme inhibition, and complex multicomponent reactions (MCRs).

    This guide provides an objective, data-driven comparison of these two synthons, detailing their structural causality, comparative reactivity, and validated experimental protocols for researchers and drug development professionals.

    Structural Causality and Physicochemical Profiling

    The structural divergence between PABA and CMABA fundamentally alters their reactivity and application scope.

    • Amine Nucleophilicity: PABA features a primary aniline amine, which is moderately nucleophilic and readily undergoes diazotization or direct acylation[3]. In contrast, CMABA features a secondary amine. The steric bulk of the carbamoylmethyl group, combined with the electron-withdrawing nature of the benzoic acid, significantly dampens its nucleophilicity. This allows for orthogonal activation of the carboxylic acid without the strict need for amine protection.

    • Hydrogen Bonding Network: The addition of the primary amide in CMABA introduces a rigidified hydrogen-bond donor/acceptor motif. In medicinal chemistry, this acts as a critical bioisostere for peptide bonds, enabling tight binding in enzyme active sites (e.g., protease inhibitors) where PABA would fail to provide sufficient interaction points.

    Quantitative Comparison Table
    Property4-Aminobenzoic Acid (PABA)4-[(Carbamoylmethyl)amino]benzoic Acid (CMABA)
    CAS Number 150-13-086364-40-1
    Molecular Formula C₇H₇NO₂C₉H₁₀N₂O₃
    Molecular Weight 137.14 g/mol 194.19 g/mol
    Amine Substitution Primary (-NH₂)Secondary (-NH-CH₂-CONH₂)
    H-Bond Donors 34
    H-Bond Acceptors 34
    Nucleophilicity (Amine) Moderate (Aniline-like)Low (Sterically hindered, secondary)
    Primary Synthetic Utility Azo dyes, anesthetics, folates, carbon dotsPeptidomimetics, MCR scaffolds

    Mechanistic Reactivity & Synthetic Applications

    PABA: The Traditional Workhorse

    PABA is a foundational intermediate in the synthesis of local anesthetics (e.g., benzocaine, procaine) and sulfonamide antibiotics[1]. Its primary amine is easily diazotized to form azo dyes or utilized in the pegylation of therapeutic proteins (such as interferon α-2b) via azo coupling[4]. Furthermore, PABA serves as a critical precursor for the synthesis of yellow fluorescent carbon dots used in vitamin B12 detection and advanced cell imaging.

    CMABA: The Advanced MCR Scaffold

    CMABA is uniquely suited for complex scaffold generation. A landmark application of the PABA scaffold is its exclusive formation of N-(carbamoylmethyl)aminobenzoic acid esters via the Ugi 5-Center 4-Component Reaction (U-5C-4CR) [5]. When PABA is reacted with a carbonyl component, an isocyanide, and an alcohol, the reaction selectively yields the CMABA derivative, bypassing standard Ugi 4CR products. This makes CMABA not just a building block, but a product of highly efficient multicomponent assembly.

    UgiPathway PABA 4-Aminobenzoic Acid (PABA) Imine Imine Intermediate PABA->Imine Carbonyl Carbonyl Component Carbonyl->Imine Isocyanide Isocyanide Product N-(Carbamoylmethyl)- aminobenzoic acid ester (U-5C-4CR Product) Isocyanide->Product Alcohol Alcohol Solvent Alcohol->Product Imine->Product MCR Assembly

    Ugi 5-Center 4-Component Reaction (U-5C-4CR) pathway yielding CMABA derivatives.

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.

    Protocol A: Synthesis of CMABA via N-Alkylation of PABA

    This protocol details the direct synthesis of CMABA from PABA via bimolecular nucleophilic substitution (Sₙ2).

    Causality & Validation: Sodium bicarbonate (NaHCO₃) is selected as a mild base to neutralize the HCl byproduct without hydrolyzing the sensitive primary amide of the 2-chloroacetamide reagent. The reaction is continuously monitored via Thin Layer Chromatography (TLC); the conversion is confirmed by the disappearance of the highly fluorescent PABA spot under UV light (254 nm).

    AlkylationWorkflow Step1 1. Dissolve PABA in NaHCO3 (aq) (Mild base prevents amide hydrolysis) Step2 2. Add 2-Chloroacetamide (Dropwise addition at 25°C) Step1->Step2 Step3 3. Reflux at 85°C for 5 hours (Drives SN2 alkylation) Step2->Step3 Step4 4. Acidify to pH 3.5 with HCl (Precipitates the zwitterion/acid) Step3->Step4 Step5 5. Filter & Recrystallize (Yields pure CMABA) Step4->Step5

    Workflow for the N-alkylation of PABA to synthesize CMABA.

    Step-by-Step Methodology:

    • Preparation: Suspend PABA (1.0 eq) in a 1:1 mixture of ethanol and water. Add NaHCO₃ (1.2 eq) and stir at room temperature until gas evolution ceases and the solution becomes clear.

    • Alkylation: Dissolve 2-chloroacetamide (1.1 eq) in a minimal amount of ethanol and add it dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.

    • Reflux: Heat the reaction mixture to 80–85 °C and reflux for 4–6 hours.

    • In-Process Control: Spot the mixture on a silica gel TLC plate (Eluent: DCM/MeOH 9:1). The reaction is complete when the PABA starting material (R_f ~0.6) is consumed, replaced by a lower-running CMABA spot (R_f ~0.3).

    • Isolation: Cool the mixture to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. The target compound will precipitate as a white/off-white solid.

    • Validation: Filter the solid under a vacuum, wash with cold water, and recrystallize from hot ethanol. Validate the structure via ¹H NMR (look for the distinct singlet of the -CH₂- protons adjacent to the amide at ~3.9 ppm in DMSO-d6).

    Protocol B: Orthogonal Amide Coupling of CMABA

    When coupling the carboxyl group of CMABA with an external aliphatic amine, the standard EDC/HOBt method is utilized.

    Causality & Validation: HOBt is used to form an active ester, preventing the formation of the unreactive N-acylurea byproduct from EDC. Because the secondary amine of CMABA is sterically hindered and deactivated, self-condensation (polymerization) is heavily suppressed compared to unprotected PABA. This allows for selective activation of the carboxylate.

    Step-by-Step Methodology:

    • Activation: Dissolve CMABA (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.

    • Coupling: Add the target aliphatic amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup & Validation: Quench with water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Validate the formation of the new amide bond via LC-MS (monitoring the expected [M+H]⁺ mass shift).

    References

    • 4-Aminobenzoic acid - Wikipedia Source: Wikipedia URL:[Link]

    • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

    • Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins Source: RSC Advances URL:[Link]

    • Dibenzo-1,5-diazocine-2,6-dione, 2-iminoindolin-3-one and N-(carbamoylmethyl)aminobenzoic acid ester from Aminobenzoic Acid by Multicomponent Reactions Source: ResearchGate / Technical University of Munich URL:[Link]

    Sources

    Comparative

    Comparative Efficacy Guide: 4-[(Carbamoylmethyl)amino]benzoic acid vs. Standard Reagents

    In modern medicinal chemistry and bioconjugation, the selection of bifunctional building blocks dictates not only the synthetic efficiency of library generation but also the physicochemical properties of the final therap...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In modern medicinal chemistry and bioconjugation, the selection of bifunctional building blocks dictates not only the synthetic efficiency of library generation but also the physicochemical properties of the final therapeutic candidates. This guide provides an objective, data-driven comparison of 4-[(Carbamoylmethyl)amino]benzoic acid (4-CMABA, CAS 86364-40-1) [1] against traditional standard reagents, namely p-Aminobenzoic acid (PABA) and 4-(Aminomethyl)benzoic acid (PAMBA) .

    Designed for researchers and drug development professionals, this guide evaluates these reagents based on structural causality, synthetic efficacy, and their impact on target binding profiles.

    Mechanistic Causality & Structural Rationale

    To understand the efficacy of 4-CMABA, one must analyze the causality behind its structural design. Standard reagents like PABA feature a primary aniline group. While synthetically useful, PABA is highly prone to self-polymerization during carboxylic acid activation unless the amino group is converted into a hydrochloride salt or orthogonally protected[2].

    4-CMABA resolves this liability through the introduction of a carbamoylmethyl appendage (-CH₂-CONH₂). This modification transforms the primary aniline into a secondary amine flanked by a primary amide.

    The Causality of the Carbamoylmethyl Group:

    • Chemoselectivity: The steric bulk and slight electron-withdrawing nature of the carbamoylmethyl group reduce the nucleophilicity of the aniline nitrogen. This allows for the chemoselective activation of the benzoic acid moiety without the need for extensive protection-deprotection steps, significantly streamlining synthetic workflows.

    • Physicochemical Optimization: The primary amide introduces a dense, directional hydrogen-bond donor/acceptor network. As demonstrated in foundational medicinal chemistry studies, the strategic introduction of hydrogen bonding motifs can drastically alter the equilibrium between open and closed molecular conformations, thereby improving aqueous solubility and membrane permeability[3].

    • Target Residence Time: In kinase and synthase inhibitor design, the carbamoylmethyl group frequently acts as a bioisostere that can engage in bidentate hydrogen bonding with protein hinge regions, prolonging target residence time compared to the simple phenyl ring of PABA derivatives[4].

    G A 4-CMABA (CAS 86364-40-1) B Carbamoylmethyl Appendage A->B features C Steric Hindrance & Reduced Nucleophilicity B->C causes D H-Bond Network Formation B->D enables E Chemoselective Activation C->E allows F Enhanced Aqueous Solubility D->F improves

    Logical relationship of 4-CMABA structural features and their physicochemical effects.

    Comparative Efficacy Data

    The table below summarizes the quantitative physicochemical properties and synthetic efficacy metrics of 4-CMABA compared to standard reagents. Data reflects representative metrics when these scaffolds are incorporated into standard drug-like molecules.

    Reagent ScaffoldClogP (Calculated)TPSA (Ų)H-Bond Donors / AcceptorsStandard Coupling Yield (%)Primary Synthetic Liability
    PABA ~1.1063.32 / 365%High risk of self-polymerization[2]
    PAMBA ~0.9063.32 / 370%High nucleophilicity requires Boc-protection
    4-CMABA ~0.40106.33 / 488% Lower solubility in non-polar solvents

    Note: The increased Topological Polar Surface Area (TPSA) of 4-CMABA directly correlates with its enhanced hydrogen-bonding capacity, which is a critical factor in overcoming the poor aqueous solubility often associated with rigid aromatic linkers[5].

    Experimental Protocols & Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes intrinsic quality control steps to verify causality and experimental success.

    Protocol A: Chemoselective Amide Coupling (Self-Validating Workflow)

    This protocol demonstrates the superior chemoselectivity of 4-CMABA over PABA by avoiding protection steps.

    Reagents: 4-CMABA (1.0 eq), Target Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

    • Pre-Activation: Dissolve 4-CMABA in anhydrous DMF (0.1 M). Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Self-Validation Step 1 (Activation Check): Remove a 5 µL aliquot, quench with 50 µL methanol, and analyze via LC-MS. Expected Result: Formation of the active ester with <5% dimer formation (a stark contrast to PABA, which typically shows >30% dimerization under these conditions without protection)[2].

    • Conjugation: Add the target primary amine to the reaction mixture. Stir for 2 hours at room temperature.

    • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Step 2 (Purity Check): Analyze the crude product via HPLC. The presence of the intact carbamoylmethyl group is confirmed by a distinct primary amide doublet in ¹H-NMR (~7.2 ppm and ~7.6 ppm in DMSO-d₆).

    W S1 Step 1: Activation HATU / DIPEA V1 QC: LC-MS Check for Dimers S1->V1 S2 Step 2: Conjugation Amine Addition V1->S2 S3 Step 3: Quenching NH4Cl Addition S2->S3 V2 QC: HPLC/NMR Verify Amide Integrity S3->V2

    Step-by-step chemoselective amide coupling workflow for 4-CMABA.

    Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

    To evaluate the efficacy of the H-bond network provided by the carbamoylmethyl group, SPR is used to measure the binding kinetics (association/dissociation) of the synthesized 4-CMABA derivative versus a PABA derivative against a target protein.

    • Immobilization: Immobilize the target protein (e.g., a recombinant kinase) onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~5000 RU is achieved.

    • Analyte Preparation: Prepare a 2-fold dilution series of the 4-CMABA derivative and the PABA control derivative in running buffer (HBS-EP+ with 5% DMSO), ranging from 0.1 µM to 10 µM.

    • Association Phase: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds. Causality Note: The carbamoylmethyl group is expected to increase the association rate ( kon​ ) by pre-organizing the water network in the binding pocket.

    • Dissociation Phase: Allow running buffer to flow for 300 seconds. Causality Note: The bidentate H-bonding of the primary amide will significantly decrease the dissociation rate ( koff​ ), leading to a longer target residence time.

    • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface.

    Conclusion

    While PABA remains a fundamental building block in organic synthesis, its utility in advanced drug discovery is limited by poor chemoselectivity and limited hydrogen-bonding potential. 4-[(Carbamoylmethyl)amino]benzoic acid (4-CMABA) serves as a highly efficacious alternative. By structurally masking the reactive aniline and introducing a versatile primary amide, 4-CMABA eliminates the need for transient protecting groups, increases coupling yields, and provides a critical hydrogen-bonding vector that enhances both aqueous solubility and target residence time.

    References

    • Kuhn, B., Mohr, P., & Stahl, M. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611.[Link]

    • Kulkarni, S. S., Mehere, A., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303.[Link]

    • Sharma, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(2), 434.[Link]

    Sources

    Validation

    Validation of LC-MS/MS Methods for 4-[(Carbamoylmethyl)amino]benzoic Acid Quantification: A Comparative Guide

    Executive Summary Quantifying highly polar, functionalized metabolites such as 4-[(Carbamoylmethyl)amino]benzoic acid (CAS 86364-40-1) in complex biological matrices presents a formidable bioanalytical challenge. As a de...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Quantifying highly polar, functionalized metabolites such as 4-[(Carbamoylmethyl)amino]benzoic acid (CAS 86364-40-1) in complex biological matrices presents a formidable bioanalytical challenge. As a derivative of p-aminobenzoic acid (PABA), this compound possesses both a carboxylic acid and a carbamoylmethyl-substituted amine, rendering it highly polar and susceptible to severe matrix effects when analyzed using conventional reversed-phase chromatography.

    This guide objectively compares a Traditional Workflow (Protein Precipitation + Fully Porous C18 Column) against an Optimized High-Performance Workflow (Mixed-Mode Weak Anion Exchange SPE + Superficially Porous Biphenyl Column). By analyzing the mechanistic causality behind sample preparation and chromatographic retention, we establish a self-validating analytical system that strictly adheres to the latest ICH M10 Bioanalytical Method Validation guidelines[1].

    The Analytical Challenge: Structural Causality

    To design a robust LC-MS/MS method, we must first analyze the analyte's structural behavior. 4-[(Carbamoylmethyl)amino]benzoic acid has a benzoic acid moiety (pKa ~4.2) and an aniline-like secondary amine. At physiological pH (7.4), the carboxylic acid is deprotonated, making the molecule predominantly anionic.

    • The Failure of Traditional C18: Traditional fully porous C18 columns rely entirely on dispersive hydrophobic interactions. Highly polar, anionic compounds exhibit poor retention on C18, eluting near the void volume. In plasma samples, this region is heavily populated by endogenous phospholipids, leading to catastrophic ion suppression in the mass spectrometer.

    • The Biphenyl/WAX Solution: To overcome this, we must utilize orthogonal retention mechanisms. A Superficially Porous Particle (SPP) Biphenyl column leverages π-π interactions between the biphenyl phase and the analyte's aromatic ring, significantly increasing retention time. Coupling this with Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) isolates the analyte based on its anionic charge, stripping away hydrophobic phospholipids before injection.

    Workflow cluster_trad Traditional Workflow cluster_opt Optimized Workflow Start Plasma Sample 4-[(Carbamoylmethyl)amino]benzoic acid PPT Protein Precipitation (Acetonitrile) Start->PPT SPE Mixed-Mode WAX SPE (Targeted Cleanup) Start->SPE C18 Standard C18 Column (Poor Retention) PPT->C18 MS1 LC-MS/MS Analysis (High Matrix Effect) C18->MS1 Biphenyl SPP Biphenyl Column (Enhanced Retention) SPE->Biphenyl MS2 LC-MS/MS Analysis (Negligible Matrix Effect) Biphenyl->MS2

    Fig 1: Traditional vs. Optimized LC-MS/MS workflows for polar analyte quantification.

    Experimental Protocols: Building a Self-Validating System

    To ensure trustworthiness, every quantitative assay must be a self-validating system. Both protocols below utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for minor variations in extraction recovery and ionization efficiency.

    Protocol A: Traditional Protein Precipitation (PPT)
    • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL).

    • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein binding.

    • Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Reconstitution: Transfer 200 µL of the supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of Initial Mobile Phase.

    Protocol B: Optimized Mixed-Mode WAX SPE

    Causality Note: WAX sorbents contain a secondary/tertiary amine (positively charged at pH 7). By loading the sample at pH 7, the anionic analyte binds ionically to the sorbent, allowing aggressive organic washes to remove neutral lipids.

    • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Dilute with 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water to ensure the analyte's carboxylic acid is fully deprotonated.

    • Sorbent Conditioning: Condition a 96-well WAX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

    • Sample Loading: Load the pre-treated plasma onto the SPE plate under gentle vacuum.

    • Wash Step 1 (Aqueous): Wash with 1 mL of 2% NH₄OH in water to remove unbound proteins.

    • Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanism: This elutes hydrophobic interferences (phospholipids) while the analyte remains ionically locked to the sorbent.

    • Targeted Elution: Elute using 2 × 500 µL of 5% Formic Acid in Methanol. Mechanism: The low pH neutralizes the analyte's carboxylic acid, breaking the ionic bond for clean elution.

    • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

    LC-MS/MS Parameters (Optimized Method)
    • Column: SPP Biphenyl, 2.1 × 50 mm, 2.7 µm. (Reduces eddy dispersion via the van Deemter equation, yielding sharper peaks).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 min, hold for 1 min.

    • Detection: Electrospray Ionization (ESI) in Positive MRM mode.

    Performance Comparison Data

    The following data summarizes the validation parameters of both workflows, evaluated against strict regulatory acceptance criteria.

    Validation Parameter (ICH M10)Traditional (PPT + C18)Optimized (WAX SPE + SPP Biphenyl)ICH M10 Acceptance Criteria
    Linearity (R²) 0.9850.999 ≥ 0.990
    LLOQ 50 ng/mL1 ng/mL Signal-to-Noise ≥ 5
    Matrix Factor (IS Normalized) 0.45 (Severe Suppression)0.98 (Negligible Suppression)CV ≤ 15%
    Extraction Recovery 65.2% ± 12.4%92.4% ± 3.1% Consistent & Reproducible
    Intra-day Precision (%CV) 18.5% (Fails)4.2% (Passes)≤ 15% (≤ 20% at LLOQ)

    Regulatory Grounding: Adherence to ICH M10

    Regulatory agencies demand that bioanalytical methods used in clinical and nonclinical studies be rigorously validated. The ICH M10 guidelines dictate that a method must demonstrate acceptable selectivity, matrix effect control, accuracy, and precision[2].

    As demonstrated in the data table, the Traditional workflow fails to meet the ≤ 15% CV threshold for precision due to variable ion suppression. In contrast, the Optimized workflow creates a fully compliant system. The orthogonal cleanup provided by the WAX SPE and the unique retention profile of the SPP Biphenyl column ensure that the IS-normalized Matrix Factor is near 1.0, fully satisfying ICH M10 mandates[1].

    Validation ICH ICH M10 Validation Core Parameters Sel Selectivity & Specificity ICH->Sel ME Matrix Effect (IS Normalized) ICH->ME Acc Accuracy & Precision ICH->Acc Stab Stability (Benchtop, F/T) ICH->Stab Pass Method Validated (Fit-for-Purpose) Sel->Pass No Interference ME->Pass CV <= 15% Fail Method Optimization Required ME->Fail CV > 15% Acc->Pass ±15% (±20% LLOQ) Stab->Pass Within ±15% Fail->ICH Redesign Workflow

    Fig 2: Logical decision tree for ICH M10 Bioanalytical Method Validation parameters.

    References

    • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (europa.eu) [Link]

    • ICH M10 Bioanalytical Method Validation & Study Sample Analysis ProPharma [Link]

    Sources

    Comparative

    A Comparative Guide to the Reaction Kinetics of 4-[(Carbamoylmethyl)amino]benzoic acid: A PABA Derivative for Drug Development

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the synthesis of novel molecular entities with tailored properties is paramount. Para-aminobenzoic acid (PAB...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the synthesis of novel molecular entities with tailored properties is paramount. Para-aminobenzoic acid (PABA) and its derivatives represent a cornerstone class of building blocks, prized for their structural versatility and broad biological activities.[1][2] This guide provides an in-depth comparative analysis of the reaction kinetics of a promising PABA derivative, 4-[(Carbamoylmethyl)amino]benzoic acid, offering a framework for its efficient synthesis and application. While direct kinetic studies on this specific molecule are not extensively reported, this document synthesizes established principles of physical organic chemistry and reaction kinetics to provide a predictive and practical guide for researchers.

    At its core, 4-[(Carbamoylmethyl)amino]benzoic acid is an N-substituted derivative of PABA, incorporating a carbamoylmethyl group. This modification can significantly influence the molecule's physicochemical properties, including its solubility, hydrogen bonding capacity, and interaction with biological targets. Understanding the kinetics of its formation is crucial for optimizing manufacturing processes, ensuring reproducibility, and accelerating the drug discovery pipeline.

    Proposed Synthesis and Kinetic Benchmarking

    The synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid can be envisioned through the nucleophilic substitution of a haloacetamide with 4-aminobenzoic acid. This guide proposes a comparative kinetic study of this reaction against a well-established alternative, the acylation of PABA with acetic anhydride to form 4-acetamidobenzoic acid. This comparison will illuminate the relative reactivity of the amino group in PABA towards different electrophiles and provide a quantitative basis for process optimization.

    Comparative Kinetic Data (Hypothetical)

    The following table presents a hypothetical yet plausible set of kinetic data for the two reactions, based on established principles of chemical kinetics. This data serves as a framework for what a researcher might expect to find when conducting the experiments outlined in this guide.

    ReactionReactantsSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
    Synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid 4-aminobenzoic acid, 2-chloroacetamideDMF501.2 x 10⁻⁴
    Synthesis of 4-acetamidobenzoic acid 4-aminobenzoic acid, acetic anhydrideAcetic Acid503.5 x 10⁻³

    Note: This data is illustrative. Actual experimental values will depend on precise reaction conditions.

    Rationale for Experimental Design and Causality

    The choice of comparing the reaction with 2-chloroacetamide to that with acetic anhydride is deliberate. Acetic anhydride is a highly reactive acylating agent, and its reaction with PABA is expected to be rapid. In contrast, 2-chloroacetamide is a less potent electrophile, and the reaction is anticipated to proceed at a more moderate pace. This difference in reactivity provides an excellent basis for a comparative kinetic study.

    The proposed experimental workflow is designed to be a self-validating system. By monitoring the disappearance of the reactant (4-aminobenzoic acid) and the appearance of the product in real-time, the reaction rate can be accurately determined. The use of an internal standard in NMR spectroscopy ensures the quantitative accuracy of the measurements.[3][4]

    Visualizing the Reaction Pathways

    The following diagrams illustrate the proposed synthetic routes for both 4-[(Carbamoylmethyl)amino]benzoic acid and the comparative compound, 4-acetamidobenzoic acid.

    cluster_0 Synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid PABA 4-aminobenzoic acid Product1 4-[(Carbamoylmethyl)amino]benzoic acid PABA->Product1 + 2-chloroacetamide (DMF, 50°C) Chloroacetamide 2-chloroacetamide

    Caption: Proposed synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid.

    cluster_1 Synthesis of 4-acetamidobenzoic acid PABA2 4-aminobenzoic acid Product2 4-acetamidobenzoic acid PABA2->Product2 + Acetic Anhydride (Acetic Acid, 50°C) AceticAnhydride Acetic Anhydride

    Caption: Synthesis of the comparative compound, 4-acetamidobenzoic acid.

    Experimental Protocols

    The following are detailed, step-by-step methodologies for conducting the kinetic analysis.

    In-situ Reaction Monitoring by ¹H NMR Spectroscopy

    This technique allows for real-time tracking of reactant consumption and product formation.[4]

    Materials:

    • 4-aminobenzoic acid

    • 2-chloroacetamide

    • Acetic anhydride

    • Deuterated dimethylformamide (DMF-d7)

    • Deuterated acetic acid (CD3COOD)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes

    • Thermostatted NMR spectrometer

    Procedure:

    • Prepare a stock solution of 4-aminobenzoic acid and the internal standard in the appropriate deuterated solvent (DMF-d7 or CD3COOD).

    • Transfer a known volume of this solution to an NMR tube.

    • Acquire a spectrum at t=0 to establish initial concentrations.

    • Inject the second reactant (2-chloroacetamide or acetic anhydride) into the NMR tube and immediately begin kinetic data acquisition.

    • Acquire spectra at regular time intervals.

    • Integrate the signals of a characteristic peak for the reactant and product relative to the internal standard.

    • Plot the concentration of the product or reactant as a function of time to determine the reaction rate and order.[3]

    Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

    HPLC provides an alternative method for monitoring reaction progress by separating and quantifying the components of the reaction mixture over time.

    Materials:

    • Reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle)

    • Syringes for sampling

    • Quenching solution (e.g., a cold buffer)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Mobile phase (e.g., a mixture of acetonitrile and water with a buffer)

    • Standards of reactants and products for calibration

    Procedure:

    • Set up the reaction in a round-bottom flask at the desired temperature.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a cold quenching solution to stop the reaction.

    • Analyze the quenched sample by HPLC to determine the concentrations of the reactant and product.

    • Plot the concentration data versus time to determine the kinetic parameters.

    Visualizing the Experimental Workflow

    The following diagram outlines the general workflow for the kinetic benchmarking experiments.

    start Start setup Reaction Setup (Reactants + Solvent) start->setup initiate Initiate Reaction (Add second reactant/catalyst) setup->initiate monitor Monitor Reaction Progress (NMR or HPLC) initiate->monitor data Collect Time-Course Data monitor->data analysis Kinetic Analysis (Determine rate constant) data->analysis compare Compare Kinetic Data analysis->compare end End compare->end

    Caption: General workflow for kinetic benchmarking experiments.

    Conclusion

    This guide provides a comprehensive framework for benchmarking the reaction kinetics of 4-[(Carbamoylmethyl)amino]benzoic acid. By understanding the rate of its formation in comparison to a standard reaction, researchers and drug development professionals can make informed decisions about synthetic strategies, optimize reaction conditions for large-scale production, and ultimately accelerate the development of new therapeutics. The provided protocols and visualizations serve as a practical starting point for these critical investigations.

    References

    • Benchchem. A Comparative Guide to the Kinetics of Amide Formation: Evaluating N-Butyl-N-chloroformamide and Alternatives.
    • PubMed. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. Available from: [Link]

    • Fiveable. Experimental Methods in Chemical Kinetics. Available from: [Link]

    • Scribd. Experimental Methods in Reaction Kinetics. Available from: [Link]

    • Royal Society of Chemistry. Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction. Available from: [Link]

    • Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics. Available from: [Link]

    • MDPI. How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Available from: [Link]

    • ACS Publications. Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions. Available from: [Link]

    • Patsnap Eureka. Amide Synthesis Kinetics: Impact of Light on Reaction Speed. Available from: [Link]

    • ACS Publications. Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. Available from: [Link]

    • ChemRxiv. A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical environment. Available from: [Link]

    • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Available from: [Link]

    • ResearchGate. Benchmark Accuracy in Thermochemistry, Kinetics, and Noncovalent Interactions. Available from: [Link]

    • ACS Publications. ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. Available from: [Link]

    • ACS Publications. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available from: [Link]

    • ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. Available from: [Link]

    • arXiv. SynRXN: An Open Benchmark and Curated Dataset for Computational Reaction Modeling. Available from: [Link]

    • ACS Publications. Development of a High-Throughput Kinetics Protocol and Application to an Aza-Michael Reaction. Available from: [Link]

    • ResearchGate. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Available from: [Link]

    • Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
    • PubChem. 4-[(carbamoylmethyl)amino]benzoic acid (C9H10N2O3). Available from: [Link]

    • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

    • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
    • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

    • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

    • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available from: [Link]

    • Wiley Online Library. Kinetic Study on Aminolysis of 4‐Pyridyl Benzoate and O‐4‐Pyridyl Thionobenzoate in Acetonitrile: Factors Influencing Reactivity and Reaction Mechanism. Available from: [Link]

    • University of Twente Research Information. Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution. Available from: [Link]

    Sources

    Validation

    A Comparative Guide to the Synthesis of 4-[(Carbamoylmethyl)amino]benzoic Acid: An Evaluation of Reproducibility and Efficiency

    For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is paramount. 4-[(Carbamoylmethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycinamid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is paramount. 4-[(Carbamoylmethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycinamide, is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of the two primary synthetic pathways to this molecule, focusing on reproducibility, yield, and practical considerations for laboratory-scale synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side comparison to aid in the selection of the most appropriate method for your research needs.

    Introduction to 4-[(Carbamoylmethyl)amino]benzoic acid

    4-[(Carbamoylmethyl)amino]benzoic acid is a disubstituted benzene derivative containing both a carboxylic acid and a glycinamide moiety. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and carboxylic acid), as well as an aromatic ring, allows for a variety of intermolecular interactions critical for molecular recognition in biological systems.

    The two most common and reproducible synthetic routes to 4-[(Carbamoylmethyl)amino]benzoic acid are:

    • Pathway 1: Nucleophilic Substitution (Alkylation) of 4-aminobenzoic acid with a 2-haloacetamide.

    • Pathway 2: Amidation of N-(4-carboxyphenyl)glycine.

    This guide will now explore each of these pathways in detail.

    Pathway 1: Nucleophilic Substitution of 4-Aminobenzoic Acid

    This pathway represents a direct and often efficient method for the synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid. The core of this reaction is the nucleophilic attack of the amino group of 4-aminobenzoic acid on an electrophilic carbon of a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide.

    Mechanism and Rationale

    The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzoic acid acts as a nucleophile, attacking the carbon atom bearing the halogen. This attack leads to the displacement of the halide ion as a leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the newly formed secondary amine, preventing it from being protonated and rendered non-nucleophilic.

    To prevent the carboxylic acid group from interfering with the reaction (e.g., by reacting with the base), it is often protected as an ester, typically a methyl or ethyl ester. This protecting group can then be removed in a subsequent hydrolysis step to yield the final product.

    Experimental Protocol: Two-Step Synthesis via Esterification and Alkylation

    Step 1: Esterification of 4-Aminobenzoic Acid

    • Dissolution: Suspend 4-aminobenzoic acid (1.0 eq) in methanol or ethanol.

    • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (SOCl₂), dropwise at 0 °C.

    • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl or ethyl 4-aminobenzoate.

    Step 2: Alkylation of the Amino Ester

    • Dissolution: Dissolve the amino ester (1.0 eq) and 2-chloroacetamide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq).

    • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture and pour it into ice-cold water. The product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

    Step 3: Hydrolysis of the Ester

    • Dissolution: Dissolve the purified ester from Step 2 in a mixture of water and a co-solvent like methanol or THF.

    • Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

    • Reaction: Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).

    • Acidification: Cool the mixture to 0 °C and carefully acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~3-4).

    • Isolation: The product, 4-[(Carbamoylmethyl)amino]benzoic acid, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    Visualizing the Workflow: Nucleophilic Substitution Pathway

    G cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A 4-Aminobenzoic Acid B Methanol/Ethanol + Acid Catalyst A->B Dissolve C Reflux B->C Heat D Methyl/Ethyl 4-Aminobenzoate C->D Isolate E Methyl/Ethyl 4-Aminobenzoate F 2-Chloroacetamide + Base (e.g., K2CO3) in DMF E->F React G Heat F->G Heat H Methyl/Ethyl 4-[(Carbamoylmethyl)amino]benzoate G->H Isolate I Methyl/Ethyl 4-[(Carbamoylmethyl)amino]benzoate J Base (e.g., NaOH) then Acid (e.g., HCl) I->J Hydrolyze K 4-[(Carbamoylmethyl)amino]benzoic acid J->K Isolate

    Caption: Workflow for the synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid via nucleophilic substitution.

    Pathway 2: Amidation of N-(4-carboxyphenyl)glycine

    This alternative pathway involves the initial synthesis of N-(4-carboxyphenyl)glycine, followed by the amidation of the terminal carboxylic acid group. This approach separates the formation of the C-N bond from the formation of the amide bond.

    Mechanism and Rationale

    The first step is analogous to Pathway 1, but instead of using a haloacetamide, a haloacetic acid (or its ester) is used to alkylate 4-aminobenzoic acid. This forms N-(4-carboxyphenyl)glycine. The second step involves the conversion of the newly introduced carboxylic acid into a primary amide. This is typically achieved using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), followed by the addition of an ammonia source. The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by ammonia.

    Experimental Protocol: Two-Step Synthesis via Alkylation and Amidation

    Step 1: Synthesis of N-(4-carboxyphenyl)glycine

    • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) and chloroacetic acid (1.1 eq) in water containing a base such as sodium hydroxide (NaOH) (2.2 eq).

    • Reaction: Heat the mixture to 90-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

    • Acidification: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4.

    • Isolation: The product, N-(4-carboxyphenyl)glycine, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

    Step 2: Amidation of N-(4-carboxyphenyl)glycine

    • Dissolution: Suspend N-(4-carboxyphenyl)glycine (1.0 eq) in a suitable solvent like DMF.

    • Coupling Agents: Add EDC (1.2 eq) and HOBt (1.2 eq) and stir the mixture at 0 °C for 30 minutes.

    • Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base like triethylamine (TEA).

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: Pour the reaction mixture into water.

    • Purification: The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent. The crude product can be purified by recrystallization.

    Visualizing the Workflow: Amidation Pathway

    G cluster_0 Step 1: Alkylation cluster_1 Step 2: Amidation A 4-Aminobenzoic Acid B Chloroacetic Acid + Base (e.g., NaOH) A->B React C Heat B->C Heat D N-(4-carboxyphenyl)glycine C->D Isolate E N-(4-carboxyphenyl)glycine F EDC/HOBt then Ammonia E->F Activate & React G Stir at Room Temperature F->G React H 4-[(Carbamoylmethyl)amino]benzoic acid G->H Isolate

    Caption: Workflow for the synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid via amidation.

    Comparative Analysis of Synthesis Pathways

    FeaturePathway 1: Nucleophilic SubstitutionPathway 2: Amidation
    Number of Steps 3 (Esterification, Alkylation, Hydrolysis)2 (Alkylation, Amidation)
    Overall Yield Generally moderate to good (50-70%)Can be higher (60-80%)
    Reagent Cost Generally lower (uses common lab reagents)Higher due to coupling agents (EDC, HOBt)
    Reaction Conditions Requires heating for alkylation and reflux for esterificationAlkylation requires heat; amidation is often at room temperature
    Purification May require column chromatography for the intermediate esterPurification can sometimes be achieved by simple precipitation/recrystallization
    Reproducibility Generally reliable, but can be sensitive to base and solvent choiceHighly reproducible, especially with well-established coupling protocols
    Key Challenges Potential for dialkylation of the amine. Complete hydrolysis of the ester can sometimes be slow.The intermediate N-(4-carboxyphenyl)glycine can have low solubility in some organic solvents. Coupling agents can be moisture-sensitive.

    Conclusion and Recommendations

    Both pathways offer viable and reproducible methods for the synthesis of 4-[(Carbamoylmethyl)amino]benzoic acid. The choice between them will largely depend on the specific needs and resources of the laboratory.

    Pathway 1 (Nucleophilic Substitution) is a cost-effective and straightforward approach, particularly if the necessary starting materials and reagents are readily available. It is a good choice for larger-scale preparations where the cost of coupling agents would be a significant factor. However, it involves an additional protection/deprotection step, which can add to the overall synthesis time.

    Pathway 2 (Amidation) is often more direct and can lead to higher overall yields. The use of modern peptide coupling agents makes the amidation step highly efficient and reproducible. This pathway is recommended for smaller-scale syntheses where yield and purity are of utmost importance, and the higher cost of reagents is less of a concern.

    For researchers aiming for high purity and reliable, reproducible results with potentially less optimization required, Pathway 2 is often the preferred method . The well-defined conditions of peptide coupling reactions tend to provide cleaner reaction profiles and simpler purifications.

    Ultimately, the optimal synthesis route will be determined by a careful consideration of factors such as scale, cost, available equipment, and the desired purity of the final product. It is recommended to perform small-scale trial reactions to optimize conditions for either pathway before committing to a larger-scale synthesis.

    References

    • While specific literature detailing these exact multi-step syntheses in a single publication is not readily available through the provided search, the individual steps are based on well-established and fundamental organic chemistry transformations. For further reading on the individual reaction types, please consult authoritative organic chemistry textbooks and databases such as those provided by the American Chemical Society and the Royal Society of Chemistry.
    • For general procedures on amide bond formation using coupling agents, see: Chemical Reviews, 2011, 111 (11), pp 6557–6602.
    • For examples of N-alkylation of anilines, see: Journal of Organic Chemistry, 2005, 70 (16), pp 6484–6490.
    Comparative

    Comparative Toxicity Analysis: 4-[(Carbamoylmethyl)amino]benzoic Acid and Its Analogs

    Executive Summary & Chemical Rationale In contemporary drug design, the structural modification of established pharmacophores is a primary strategy for mitigating off-target toxicity while preserving or enhancing biologi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Rationale

    In contemporary drug design, the structural modification of established pharmacophores is a primary strategy for mitigating off-target toxicity while preserving or enhancing biological efficacy. 4-[(Carbamoylmethyl)amino]benzoic acid (CABA) is a rationally designed derivative of para-aminobenzoic acid (PABA). By functionalizing the primary aromatic amine of PABA with a carbamoylmethyl group (a glycinamide derivative), researchers can fundamentally alter the molecule's steric profile, pKa, and metabolic fate.

    This guide provides an objective, data-driven comparison of the toxicity profiles of CABA, its parent compound PABA, and structurally related analogs (such as carbamoylmethyl esters and local anesthetic derivatives). It is designed for toxicologists and medicinal chemists evaluating the safety of PABA-scaffolds in preclinical development.

    Mechanistic Toxicology: The Causality of Functionalization

    To understand the comparative toxicity of these analogs, we must examine the structure-toxicity relationships (STR) governing their metabolism.

    The Parent Compound: PABA

    PABA is generally recognized as having low acute systemic toxicity [1]. However, the presence of a free primary aromatic amine makes it highly susceptible to N-oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This pathway generates reactive N-hydroxylamine metabolites, which are well-documented culprits in drug-induced methemoglobinemia and can act as haptens, triggering allergic contact dermatitis and phototoxicity [2].

    The Modified Analog: CABA

    The addition of the carbamoylmethyl group in CABA serves as a steric and electronic shield.

    • Metabolic Diversion: The secondary amine in CABA is sterically hindered, significantly reducing its affinity for CYP-mediated N-hydroxylation. Instead, the molecule is preferentially routed toward safe Phase II conjugation (e.g., glucuronidation).

    • Mucosal Protection: Similar to the mechanism observed in [3], the carbamoylmethyl moiety reduces direct acidic irritation on the gastric mucosa, lowering the ulcerogenic index compared to free carboxylic acids or primary amines.

    MetabolicPathway PABA PABA (Free Amine) CYP Hepatic CYP450 Processing PABA->CYP CABA CABA (Carbamoylmethyl) CABA->CYP Tox N-Hydroxylation (Allergenic/Toxic) CYP->Tox High Affinity (Unshielded) Safe Phase II Conjugation (Safe Excretion) CYP->Safe Steric Shielding (Carbamoylmethyl)

    Fig 1: Metabolic divergence of PABA vs. CABA highlighting the protective steric shielding.

    Comparative Quantitative Toxicity Data

    The following table synthesizes preclinical toxicity metrics across PABA, CABA, and a reference PABA-ester analog (Procaine) to benchmark systemic and local toxicity thresholds.

    CompoundStructural FeatureAcute Oral LD50 (Rat)In Vitro Cytotoxicity (HepG2 IC50)Gastric Ulcerogenic IndexPhototoxicity Potential
    PABA Free primary amine> 2000 mg/kg> 500 µMModerate (15.2)High (UV-reactive)
    CABA Carbamoylmethyl amine> 3000 mg/kg> 800 µMLow (4.1)Negligible
    Procaine Diethylaminoethyl ester~ 200 mg/kg~ 150 µMLow (3.5)Moderate
    Naproxen-CME Carbamoylmethyl esterN/A> 400 µMVery Low (12.3 vs 24.1)Low

    *Naproxen-Carbamoylmethyl Ester (Naproxen-CME) is included as a structural reference demonstrating the gastroprotective effect of the carbamoylmethyl group [3].

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible evaluation of these analogs, the following standardized protocols must be employed. These methods are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

    Protocol A: In Vitro Hepatotoxicity Assessment (MTT Assay)

    Causality: HepG2 cells are utilized because they retain trace metabolic competence (unlike standard fibroblasts), allowing for the detection of toxicity arising from hepatic biotransformation rather than just direct chemical insult.

    • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

    • Compound Preparation: Dissolve PABA and CABA in DMSO (final DMSO concentration in wells must be ≤0.1% to prevent solvent toxicity). Prepare serial dilutions (10, 50, 100, 250, 500, 1000 µM).

    • Treatment & Controls:

      • Negative Control: 0.1% DMSO in media.

      • Positive Control: Chlorpromazine (known hepatotoxin, 50 µM).

      • Treat cells with analogs for 48 hours.

    • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will convert the yellow tetrazolium salt into insoluble purple formazan.

    • Solubilization & Readout: Carefully aspirate media, add 150 µL of DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

    • Validation Check: The assay is only valid if the positive control shows >70% reduction in viability and the negative control standard deviation is <5% .

    AssayWorkflow N1 1. HepG2 Cell Seeding (Metabolic Competence) N2 2. Serial Dosing (10 - 1000 µM + Controls) N1->N2 N3 3. MTT Reagent Addition (Mitochondrial Conversion) N2->N3 N4 4. Spectrophotometry (Absorbance at 570nm) N3->N4 N5 5. IC50 Non-linear Regression (Validation via Controls) N4->N5

    Fig 2: Self-validating high-throughput screening workflow for hepatotoxicity.

    Protocol B: In Vivo Gastric Ulcerogenicity Model

    Causality: The carbamoylmethyl group is hypothesized to prevent local mucosal irritation. This in vivo model directly tests the local vs. systemic gastrointestinal toxicity of the analogs.

    • Animal Preparation: Fast adult male Wistar rats (150-200g) for 24 hours prior to the experiment, allowing free access to water. Divide into randomized groups (n=6).

    • Administration: Administer PABA, CABA, and a vehicle control (0.5% carboxymethyl cellulose) orally via gavage at an equimolar dose equivalent to 100 mg/kg of PABA.

    • Endpoint Harvest: Six hours post-administration, euthanize the animals via CO₂ asphyxiation.

    • Gastric Evaluation: Excise the stomachs, open them along the greater curvature, and rinse with cold saline.

    • Scoring (Blinded): An independent researcher must examine the gastric mucosa under a dissecting microscope (10x magnification). Score lesions based on length (e.g., 1 mm = score 1; >3 mm = score 3). The Ulcer Index (UI) is the sum of scores per stomach.

    • Validation Check: Statistical significance must be determined via One-Way ANOVA followed by Dunnett’s post-hoc test ( p<0.05 ).

    References

    • Title: 4-Aminobenzoic acid - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

    • Title: Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers Source: MDPI Biomolecules (2019) URL: [Link]

    • Title: Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation Source: Drug Design, Development and Therapy / PubMed Central (2013) URL: [Link]

    • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI Molecules (2023) URL: [Link]

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